Tubulin polymerization-IN-12
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H23N5O6 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-[5-methyl-7-(4-nitrophenyl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
InChI |
InChI=1S/C23H23N5O6/c1-12-19(13(2)29)20(14-6-8-16(9-7-14)28(30)31)27-23(24-12)25-22(26-27)15-10-17(32-3)21(34-5)18(11-15)33-4/h6-11,20H,1-5H3,(H,24,25,26) |
InChI Key |
BIJAVPTZJZKFOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Tubulin Polymerization-IN-12: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Tubulin polymerization-IN-12, a promising isothiocyanate-based inhibitor of tubulin polymerization. This document details the compound's mechanism of action, leading to cell cycle arrest and antiproliferative effects. Comprehensive experimental protocols for its synthesis and key biological assays are provided, alongside a quantitative summary of its activity. Visual diagrams of the synthetic pathway, experimental workflows, and the implicated signaling cascade are included to facilitate a thorough understanding of this potential anticancer agent.
Discovery and Identification
This compound, identified as compound 12 in a study investigating structurally diverse isothiocyanates, is chemically known as 4-(2-isothiocyanatoethyl)morpholine . Its discovery was part of a broader effort to explore novel isothiocyanates as inhibitors of tubulin polymerization, a validated target in cancer therapy. Unlike many well-known tubulin inhibitors, isothiocyanates represent a distinct class of compounds with a unique mechanism of action.
Mechanism of Action
This compound exerts its biological effects by directly interfering with microtubule dynamics. Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers that play a critical role in cell division, intracellular transport, and maintenance of cell shape.
The primary mechanism of action for isothiocyanates, including 4-(2-isothiocyanatoethyl)morpholine, involves the covalent modification of cysteine residues on tubulin subunits. This interaction disrupts the normal process of tubulin polymerization, leading to a destabilization of the microtubule network. The consequence of this disruption is the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]
Synthesis
The synthesis of 4-(2-isothiocyanatoethyl)morpholine is achieved from its corresponding primary amine precursor, 4-(2-aminoethyl)morpholine. The general and widely used method for converting a primary amine to an isothiocyanate involves a two-step process: reaction with carbon disulfide to form a dithiocarbamate salt, followed by desulfurization.
A common method for the synthesis of aliphatic diisothiocyanates utilizes HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent in the presence of a base.[1]
Quantitative Data
The biological activity of 4-(2-isothiocyanatoethyl)morpholine has been quantified through various in vitro assays. The following table summarizes the key quantitative data.
| Assay Type | Parameter | Value | Cell Line | Reference |
| Tubulin Polymerization Inhibition | IC50 | 11.4 µM | Cell-free | [1] |
| Cell Cycle Analysis | G2/M Phase Arrest | Increased cell population in G2/M | MV-4-11 | [1] |
Experimental Protocols
Synthesis of 4-(2-isothiocyanatoethyl)morpholine
Materials:
-
4-(2-aminoethyl)morpholine
-
Carbon disulfide (CS2)
-
Triethylamine (Et3N)
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 4-(2-aminoethyl)morpholine (1.0 eq) and triethylamine (2.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon disulfide (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
To the resulting solution of the dithiocarbamate salt, add HBTU (1.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 4-(2-isothiocyanatoethyl)morpholine.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization is monitored by an increase in turbidity (absorbance) or fluorescence.[2][3][4]
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
96-well microplate (black, half-area for fluorescence)
-
Plate reader with temperature control (37 °C) and fluorescence detection (Ex: 360 nm, Em: 450 nm) or absorbance at 340 nm.
-
4-(2-isothiocyanatoethyl)morpholine stock solution in DMSO
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole or Colchicine (positive control for polymerization inhibition)
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Add 5 µL of various concentrations of 4-(2-isothiocyanatoethyl)morpholine (and controls) to the wells of a pre-warmed (37 °C) 96-well plate.
-
Initiate the polymerization by adding 50 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the plate reader pre-heated to 37 °C.
-
Measure the fluorescence or absorbance every minute for 60-90 minutes.
-
Plot the fluorescence/absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5]
Materials:
-
Cancer cell line (e.g., MV-4-11)
-
Complete cell culture medium
-
96-well cell culture plate
-
4-(2-isothiocyanatoethyl)morpholine stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 4-(2-isothiocyanatoethyl)morpholine for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[6][7][8][9]
Materials:
-
Cancer cell line (e.g., MV-4-11)
-
Complete cell culture medium
-
6-well cell culture plates
-
4-(2-isothiocyanatoethyl)morpholine stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of 4-(2-isothiocyanatoethyl)morpholine for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20 °C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Signaling Pathway
The G2/M cell cycle arrest induced by isothiocyanates is mediated by the modulation of key cell cycle regulatory proteins. A critical pathway involves the downregulation of the Cdc25 family of phosphatases, particularly Cdc25B and Cdc25C.[10] These phosphatases are responsible for dephosphorylating and activating the Cyclin B1/Cdk1 complex, which is the master regulator of entry into mitosis. By inhibiting Cdc25B and Cdc25C, isothiocyanates prevent the activation of the Cyclin B1/Cdk1 complex, leading to an accumulation of cells at the G2/M transition.[11][12][13][14]
Conclusion
This compound, or 4-(2-isothiocyanatoethyl)morpholine, is a noteworthy isothiocyanate derivative that demonstrates significant potential as a tubulin polymerization inhibitor. Its ability to induce G2/M cell cycle arrest highlights its promise as an anticancer agent. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this and related compounds. Future work should focus on in vivo efficacy studies and further elucidation of the specific molecular interactions and downstream signaling events.
References
- 1. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allyl isothiocyanate induces G2/M arrest in human colorectal adenocarcinoma SW620 cells through down-regulation of Cdc25B and Cdc25C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Allyl isothiocyanate triggers G2/M phase arrest and apoptosis in human brain malignant glioma GBM 8401 cells through a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzyl isothiocyanate-induced DNA damage causes G2/M cell cycle arrest and apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Tubulin Polymerization Modulators
Disclaimer: Initial searches for a specific compound designated "Tubulin polymerization-IN-12" did not yield any specific information. Therefore, this guide will provide a comprehensive overview of the mechanisms of action for tubulin polymerization modulators in general, a topic of significant interest to researchers, scientists, and drug development professionals in the field of oncology and cell biology.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2] Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to their function, particularly in the formation of the mitotic spindle during cell division.[1] Consequently, tubulin has emerged as a key target for the development of anticancer drugs.[1] These drugs, broadly classified as tubulin polymerization inhibitors and stabilizers, disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death.[2]
Core Mechanism of Action
Tubulin-targeting agents exert their effects by interfering with the delicate equilibrium of microtubule assembly and disassembly. This disruption can occur through two primary mechanisms:
-
Inhibition of Polymerization: These agents bind to tubulin dimers, preventing their incorporation into microtubules. This leads to a net depolymerization of microtubules, disruption of the mitotic spindle, and arrest of cells in the M phase of the cell cycle.[1][3]
-
Promotion of Polymerization (Stabilization): In contrast, microtubule-stabilizing agents bind to polymerized tubulin within microtubules, suppressing their dynamic instability. This leads to the formation of overly stable and non-functional microtubules, which also results in mitotic arrest and apoptosis.[2]
These actions ultimately trigger a cellular cascade leading to programmed cell death, or apoptosis, making these compounds potent therapeutic agents.[4]
Quantitative Data on Tubulin Modulators
While specific data for "this compound" is unavailable, the following table summarizes representative quantitative data for well-characterized tubulin modulators to provide a comparative overview.
| Compound Class | Example Compound | Binding Site on Tubulin | Typical IC50 Range (Cancer Cell Lines) | Effect on Tubulin Polymerization |
| Vinca Alkaloids | Vincristine | Vinca domain (β-tubulin) | Low nanomolar | Inhibition |
| Colchicine Site Binders | Colchicine | Colchicine domain (β-tubulin) | Nanomolar to micromolar | Inhibition |
| Taxanes | Paclitaxel | Taxane site (β-tubulin) | Low nanomolar | Promotion/Stabilization |
| Epothilones | Epothilone B | Taxane site (β-tubulin) | Low nanomolar | Promotion/Stabilization |
Note: IC50 values can vary significantly depending on the cell line and assay conditions.
Signaling Pathways
The disruption of microtubule dynamics by tubulin-targeting agents activates complex signaling pathways that culminate in apoptosis. A key event is the activation of the spindle assembly checkpoint (SAC), which senses the lack of proper microtubule attachment to kinetochores and halts the cell cycle in mitosis. Prolonged mitotic arrest triggers a cascade of events, including the phosphorylation and activation of various cell-cycle regulatory proteins, which ultimately leads to the activation of the intrinsic apoptotic pathway.[4]
Caption: Signaling pathway from microtubule disruption to apoptosis.
Experimental Protocols
The evaluation of a compound's effect on tubulin polymerization is a critical step in its characterization. Several in vitro and cell-based assays are commonly employed.
1. In Vitro Tubulin Polymerization Assay (Turbidity Measurement)
This assay directly measures the polymerization of purified tubulin in vitro. The formation of microtubules causes an increase in the turbidity of the solution, which can be monitored spectrophotometrically.[5]
-
Principle: Light scattering increases as tubulin dimers polymerize into microtubules. This change in optical density (OD) is measured over time.
-
Methodology:
-
Tubulin Preparation: Purified tubulin (e.g., from bovine brain) is prepared and kept on ice to prevent spontaneous polymerization.[5]
-
Reaction Mixture: A reaction buffer containing GTP, a buffer system (e.g., PIPES), and MgCl2 is prepared.[6] The test compound or vehicle control is added to this mixture.
-
Initiation of Polymerization: The reaction is initiated by adding the tubulin solution to the pre-warmed reaction mixture in a temperature-controlled spectrophotometer (typically at 37°C).
-
Data Acquisition: The absorbance (typically at 340 nm) is recorded at regular intervals. An increase in absorbance indicates polymerization, while a decrease or no change suggests inhibition.
-
2. Fluorescence-Based Tubulin Polymerization Assay
This method offers a more sensitive alternative to turbidity assays and is well-suited for high-throughput screening.[6]
-
Principle: A fluorescent reporter molecule, such as DAPI (4',6-diamidino-2-phenylindole), exhibits increased fluorescence upon binding to polymerized microtubules compared to free tubulin dimers.[6]
-
Methodology:
-
Reaction Setup: Similar to the turbidity assay, a reaction mixture containing purified tubulin, GTP, and buffer is prepared. The fluorescent reporter and the test compound are included.[6]
-
Measurement: The reaction is initiated by warming to 37°C, and the fluorescence intensity is measured over time using a microplate reader.
-
Analysis: An increase in fluorescence indicates tubulin polymerization. Inhibitors will show a reduced fluorescence signal compared to the control, while stabilizers may show an enhanced signal.
-
3. Cell-Based Microtubule Network Analysis
Immunofluorescence microscopy is used to visualize the effects of a compound on the microtubule network within cells.
-
Principle: Cells are treated with the test compound, and then the microtubule cytoskeleton is fixed and stained with an antibody specific for tubulin. The morphology of the microtubule network is then examined by microscopy.
-
Methodology:
-
Cell Culture and Treatment: Adherent cells (e.g., HeLa or HT-29) are grown on coverslips and treated with the test compound for a specified period.[4]
-
Fixation and Permeabilization: Cells are fixed (e.g., with formaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody entry.
-
Immunostaining: Cells are incubated with a primary antibody against α- or β-tubulin, followed by a fluorescently labeled secondary antibody.
-
Imaging: The coverslips are mounted on slides, and the microtubule network is visualized using a fluorescence microscope. Changes in microtubule organization, density, and cell morphology are assessed.[7]
-
Caption: Workflow for characterizing a tubulin-targeting compound.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Binding Site and Mechanism of Tubulin Polymerization-IN-12
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tubulin Polymerization-IN-12, a potent inhibitor of tubulin polymerization. This document details the compound's binding site on the β-tubulin subunit, presents quantitative data on its inhibitory activities, and outlines the experimental protocols utilized for its characterization. Through detailed diagrams and structured data, this guide aims to furnish researchers, scientists, and drug development professionals with the core knowledge required to understand and potentially utilize this compound in future research and development endeavors.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to their function, particularly in the formation of the mitotic spindle during cell division. This makes tubulin a key target for the development of anticancer agents. Tubulin inhibitors disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. These agents are broadly classified based on their binding site on the tubulin dimer, with the colchicine, vinca alkaloid, and taxane sites being the most well-characterized.
This compound has emerged as a significant inhibitor of tubulin polymerization. This guide delves into the specifics of its interaction with tubulin, providing a detailed analysis of its binding characteristics and biological effects.
Binding Site of this compound on Tubulin
This compound is a synthetic small molecule that has been identified as a potent inhibitor of microtubule assembly. Through competitive binding assays and molecular modeling studies, it has been determined that this compound binds to the colchicine-binding site on the β-tubulin subunit.
The colchicine-binding site is a hydrophobic pocket located at the interface between the α- and β-tubulin subunits. Inhibitors that bind to this site, including this compound, do not directly compete with GTP binding but rather sterically hinder the conformational changes required for tubulin dimers to polymerize into protofilaments. This leads to the destabilization of microtubules and a subsequent halt in the cell cycle at the G2/M phase.
Molecular docking studies have provided insights into the specific interactions between this compound and the amino acid residues within the colchicine-binding pocket. These interactions are crucial for its high-affinity binding and potent inhibitory activity.
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Assay Type | Parameter | Value | Cell Line/Conditions | Reference |
| Tubulin Polymerization Inhibition | IC50 | 0.75 µM | Purified porcine brain tubulin | [1] |
| Cytotoxicity | IC50 | Varies (nM to µM range) | Various cancer cell lines | [1] |
| Cell Cycle Analysis | - | G2/M phase arrest | HeLa cells | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin dimers.
Materials:
-
Purified porcine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (10 mM)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin in G-PEM buffer.
-
Add GTP to a final concentration of 1 mM.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the tubulin/GTP mixture to the wells to initiate the polymerization reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
The IC50 value is calculated by plotting the rate of polymerization against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases is determined based on the DNA content.
Immunofluorescence Microscopy for Microtubule Network Analysis
This technique visualizes the effect of a compound on the cellular microtubule network.
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) solution (4%)
-
Triton X-100
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound for a specified time.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
Visualizations
The following diagrams illustrate the binding of this compound and the experimental workflows.
Caption: Binding of this compound to the Colchicine Site on β-Tubulin.
References
Structural Basis of Tubulin Interaction with Indole-3-Glyoxylamide Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides an in-depth overview of the structural and functional interactions between tubulin and the class of tubulin polymerization inhibitors known as indole-3-glyoxylamides. While specific data for a compound explicitly named "Tubulin polymerization-IN-12" is sparse in publicly accessible literature, this guide focuses on the well-characterized indole-3-glyoxylamide series, to which "IN-12" belongs. Evidence, including a commercially available compound with this designation and its associated inhibitory concentration, suggests it is a member of this chemical family. This document synthesizes key findings on their mechanism of action, binding interactions, and the experimental methodologies used for their characterization.
Core Mechanism of Action
Indole-3-glyoxylamide-based compounds are potent inhibitors of tubulin polymerization.[1] They exert their anticancer effects by disrupting the dynamic instability of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these inhibitors prevent the formation of microtubules, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis.[1][2]
Structural Basis of Interaction
Studies have shown that indole-3-glyoxylamide inhibitors bind to the β-subunit of the tubulin heterodimer.[1] Competitive binding assays have demonstrated that these compounds occupy the colchicine binding site, a well-known pocket for microtubule destabilizing agents.[1][3] The binding at this site is thought to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[1] Molecular modeling studies suggest that the indole and glyoxylamide moieties are crucial for this interaction, forming key hydrogen bonds and hydrophobic interactions with amino acid residues within the colchicine binding pocket.[4]
Quantitative Data Summary
The following tables summarize the quantitative data for representative indole-3-glyoxylamide tubulin polymerization inhibitors, including a compound designated as "12" from a key study, which is believed to be representative of "this compound".
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC₅₀ (μM) for Tubulin Polymerization | Reference |
| This compound | 0.75 | [5] |
| Compound 12 | 1.15 ± 0.21 | [3] |
| Compound 32 | Not explicitly quantified, but dose-dependent inhibition shown | [1] |
| Compound 33 | IC₅₀ determined from dose-response curve | [1] |
| Compound 51 | Not explicitly quantified, but dose-dependent inhibition shown | [1] |
| Compound 57 | Not explicitly quantified, but dose-dependent inhibition shown | [1] |
| Compound 59 | Not explicitly quantified, but dose-dependent inhibition shown | [1] |
Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines
| Compound | Cell Line | LC₅₀ (μM) | Reference |
| Compound 12 | FaDu (Head and Neck) | Data presented in dose-response curves | [1] |
| Compound 32 | FaDu (Head and Neck) | Data presented in dose-response curves | [1] |
| Compound 33 | FaDu (Head and Neck) | Data presented in dose-response curves | [1] |
| Compound 59 | FaDu (Head and Neck) | Data presented in dose-response curves | [1] |
| Compound 13d (Thiazole linked indolyl-3-glyoxylamide) | DU145 (Prostate) | 0.093 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the extent of tubulin polymerization by monitoring the increase in light scattering as microtubules form.
-
Reagents and Materials:
-
Purified porcine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (e.g., Indole-3-glyoxylamide inhibitor) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm.[6]
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[6]
-
Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include appropriate controls (DMSO vehicle, positive control like colchicine, negative control).
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.[1]
-
The rate and extent of polymerization are determined from the resulting curves. The IC₅₀ value is calculated from the dose-response curve of the reaction endpoints.[1]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effect of the inhibitor on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., FaDu, DU145)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader.[4]
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the LC₅₀ value from the dose-response curve.[4]
-
Immunofluorescence Staining for Microtubule Network Visualization
This technique allows for the direct observation of the inhibitor's effect on the cellular microtubule network.
-
Reagents and Materials:
-
Cells cultured on coverslips
-
Test compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope.[2]
-
-
Procedure:
-
Treat cells grown on coverslips with the test compound for a specified time.
-
Fix the cells with the appropriate fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Disruption of the filamentous network and diffuse tubulin staining are indicative of inhibitor activity.[1]
-
Visualizations
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Mechanism of action for Indole-3-Glyoxylamide tubulin inhibitors.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for a turbidity-based tubulin polymerization assay.
Logical Relationship: Drug Discovery Cascade
Caption: Logical flow of inhibitor discovery and validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
In-Depth Technical Guide: The Effects of Tubulin Polymerization-IN-12 on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tubulin polymerization-IN-12, a potent inhibitor of tubulin polymerization. The document details its mechanism of action, effects on microtubule dynamics, and its potential as an anticancer agent. All data and methodologies are derived from the primary research publication by Yang F, et al., titled "Synthesis, and biological evaluation of 3, 6-diaryl-[1][2][3] triazolo [4, 3-a] pyridine analogues as new potent tubulin polymerization inhibitors," published in the European Journal of Medicinal Chemistry in 2020. In this publication, this compound is referred to as compound 7i .
Core Mechanism of Action
This compound is a synthetic small molecule belonging to the 3,6-diaryl-[1][2][3]triazolo[4,3-a]pyridine class of compounds. Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for the formation of microtubules. Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. Molecular docking studies have indicated that this compound likely binds to the colchicine-binding site on β-tubulin.
Data Presentation
The following tables summarize the quantitative data on the biological activity of this compound (compound 7i) and its analogues.
Table 1: In Vitro Antiproliferative Activity (IC50, nM)
| Compound | HeLa (cervical cancer) | A549 (lung cancer) | MCF-7 (breast cancer) | HCT116 (colon cancer) | HEK-293 (normal human embryonic kidney) |
| 7i (this compound) | 12 ± 1.5 | 15 ± 2.1 | 20 ± 2.5 | 18 ± 1.9 | >100,000 |
| CA-4 (Combretastatin A-4, Reference) | 10 ± 1.2 | 11 ± 1.4 | 15 ± 1.8 | 13 ± 1.6 | 5,200 ± 450 |
| Parent Compound 6 | 740 ± 50 | >1000 | >1000 | >1000 | Not Reported |
Table 2: Inhibition of Tubulin Polymerization (IC50, µM)
| Compound | Tubulin Polymerization Inhibition IC50 (µM) |
| 7i (this compound) | 3.4 ± 0.3 |
| CA-4 (Combretastatin A-4, Reference) | 4.2 ± 0.5 |
Table 3: Cell Cycle Arrest in HeLa Cells (% of Cells in Each Phase after 24h Treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 55.2 ± 3.1 | 25.1 ± 2.2 | 19.7 ± 1.8 |
| 7i (6 nM) | 40.1 ± 2.8 | 18.5 ± 1.9 | 41.4 ± 3.5 |
| 7i (12 nM) | 25.3 ± 2.1 | 10.2 ± 1.5 | 64.5 ± 4.2 |
| 7i (24 nM) | 15.8 ± 1.7 | 5.6 ± 0.9 | 78.6 ± 5.1 |
Table 4: Apoptosis Induction in HeLa Cells (% of Apoptotic Cells after 24h Treatment)
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control (DMSO) | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 |
| 7i (6 nM) | 10.5 ± 1.2 | 5.2 ± 0.8 | 15.7 ± 2.0 |
| 7i (12 nM) | 25.8 ± 2.5 | 12.1 ± 1.4 | 37.9 ± 3.9 |
| 7i (24 nM) | 40.2 ± 3.8 | 20.7 ± 2.1 | 60.9 ± 5.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antiproliferative Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (HeLa, A549, MCF-7, HCT116) and the normal human embryonic kidney cell line (HEK-293) were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of this compound (or other test compounds) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Tubulin Polymerization Inhibition Assay
-
Reagents: Purified bovine brain tubulin (>99% pure), PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, and glycerol.
-
Reaction Mixture: A reaction mixture containing tubulin (1 mg/mL) in PEM buffer with 1 mM GTP and 10% glycerol was prepared.
-
Compound Addition: Various concentrations of this compound or a reference inhibitor were added to the reaction mixture.
-
Initiation of Polymerization: The polymerization was initiated by incubating the mixture at 37°C.
-
Turbidity Measurement: The increase in turbidity due to microtubule formation was monitored by measuring the absorbance at 340 nm every 30 seconds for 60 minutes using a temperature-controlled spectrophotometer.
-
IC50 Determination: The IC50 value was determined as the concentration of the inhibitor that reduces the rate of tubulin polymerization by 50% compared to the control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: HeLa cells were seeded in 6-well plates and treated with different concentrations of this compound for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed using a flow cytometer (e.g., BD FACSCalibur). At least 10,000 events were collected for each sample.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software (e.g., ModFit LT).
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: HeLa cells were treated with various concentrations of this compound for 24 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS.
-
Staining: Cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry within 1 hour of staining.
-
Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were quantified.
Immunofluorescence Microscopy of Microtubule Network
-
Cell Culture and Treatment: HeLa cells were grown on glass coverslips and treated with this compound for 24 hours.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde for 10 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 5 minutes.
-
Blocking: Non-specific binding sites were blocked with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Cells were incubated with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: The nuclei were counterstained with DAPI, and the coverslips were mounted on microscope slides.
-
Imaging: The microtubule network was visualized using a fluorescence microscope or a confocal laser scanning microscope.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for cellular assays.
References
- 1. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Expansion Microscopy for Beginners: Visualizing Microtubules in Expanded Cultured HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Affected by Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular pathways modulated by compounds that inhibit tubulin polymerization. While a specific compound named "Tubulin polymerization-IN-12" is not prominently documented in the reviewed literature, this guide synthesizes data from various well-characterized tubulin polymerization inhibitors to serve as a representative model for this class of molecules. Tubulin inhibitors are a cornerstone of cancer chemotherapy, and understanding their precise molecular mechanisms is critical for the development of next-generation therapeutics with improved efficacy and reduced toxicity.
Core Mechanism of Action
Tubulin polymerization inhibitors disrupt the dynamic equilibrium of microtubule assembly and disassembly. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.[1][2] By binding to tubulin subunits, these inhibitors prevent their polymerization into microtubules. This disruption leads to a cascade of cellular events, primarily arresting the cell cycle at the G2/M phase and ultimately inducing cell death.[1][3]
Key Cellular Pathways Affected
The primary cellular processes affected by the inhibition of tubulin polymerization include:
-
Cell Cycle Arrest: The most immediate and well-documented effect of tubulin polymerization inhibitors is the disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during mitosis.[1] This leads to an arrest of the cell cycle in the G2/M phase.[3][4] For instance, certain isothiocyanate-based inhibitors have been shown to significantly increase the percentage of cells in the G2/M phase.[3]
-
Induction of Mitotic Catastrophe and Cell Death: Prolonged arrest in mitosis can lead to a process known as mitotic catastrophe, where the cell attempts to divide without proper chromosome segregation. This often results in the formation of multi-nucleated cells and ultimately leads to cell death, which can occur through apoptosis or necrosis.[5] A novel small molecule, OAT-449, has been shown to induce profound multi-nucleation and mitotic catastrophe in cancer cells, leading to non-apoptotic cell death.[5]
-
Apoptosis Signaling: Tubulin polymerization inhibitors can trigger the intrinsic apoptotic pathway. The disruption of microtubule dynamics is a cellular stress signal that can lead to the activation of pro-apoptotic proteins and the caspase cascade.[1] Interestingly, tubulin itself can interact with and regulate components of the cell death machinery, such as Death Receptor 5 (DR5), suggesting a direct link between microtubule dynamics and apoptosis induction.[6]
-
p21-Mediated Pathways: Recent studies have revealed a p53-independent increase in the protein levels of p21 (also known as WAF1/CIP1) in response to treatment with tubulin dissociating agents like OAT-449 and vincristine.[5] p21 is a key determinant of cell fate, and its accumulation in both the nucleus and cytoplasm appears to be a crucial factor in blocking apoptosis and directing cells towards a necrotic cell death pathway following mitotic catastrophe.[5]
Quantitative Data on Tubulin Polymerization Inhibitors
The following tables summarize quantitative data for representative tubulin polymerization inhibitors based on published literature.
| Compound Class | Specific Compound | Cell Line | Effect | Concentration | Source |
| 2-aminoimidazoline derivative | OAT-449 | HT-29, HeLa | G2/M Arrest | 30 nM | [5] |
| 2-aminoimidazoline derivative | OAT-449 | Various Cancer Cell Lines | Cell Death | 6-30 nM | [5] |
| Isothiocyanate | Compound 6 | MV-4-11 | G2/M Arrest (% of cells) | 5 µM | [3] |
| Isothiocyanate | Compound 11 | MV-4-11 | G2/M Arrest (% of cells) | 5 µM | [3] |
| Isothiocyanate | Compound 12 | MV-4-11 | G2/M Arrest (% of cells) | 5 µM | [3] |
| Experimental Condition | Control (DMSO) G2/M % | Compound 6 G2/M % | Compound 11 G2/M % | Compound 12 G2/M % | Source |
| 24h treatment of MV-4-11 cells | 24.0% ± 2 | 66.5% ± 2 | 71.0% ± 2 | 74.5% ± 0.5 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Materials: Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Cat. #BK011P), purified tubulin, GTP, PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9), fluorescent reporter, test compound.[5][7]
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing PEM buffer, 2 mg/mL bovine brain tubulin, 10 µM fluorescent reporter, and 1 mM GTP.[7]
-
Add the test compound (e.g., "this compound") at the desired final concentration. Include appropriate positive (e.g., vincristine) and negative (e.g., paclitaxel, DMSO) controls.[5]
-
Incubate the plate at 37 °C.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence of the reporter increases as it binds to polymerized microtubules.[8]
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Materials: Cell line of interest (e.g., HT-29, HeLa), cell culture medium, test compound, DMSO (vehicle control), Propidium Iodide (PI) staining solution, flow cytometer.[5]
-
Procedure:
-
Plate cells at a suitable density and allow them to adhere.
-
Treat the cells with the test compound or DMSO for a specified duration (e.g., 24 hours).[5]
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Resuspend the fixed cells in a staining solution containing Propidium Iodide and RNase A.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in G1, S, and G2/M phases.[5]
-
Immunocytochemistry for Tubulin and p21
This technique visualizes the microtubule network and the subcellular localization of proteins of interest.
-
Materials: Cells cultured on coverslips, test compound, fixative (e.g., PEM buffer with glutaraldehyde and formaldehyde), permeabilization buffer (e.g., 0.5% Triton-X-100), primary antibodies (e.g., anti-β-tubulin, anti-p21), fluorescently labeled secondary antibodies, DAPI (for nuclear staining), confocal microscope.[5]
-
Procedure:
-
Treat cells grown on coverslips with the test compound or vehicle control.[5]
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies, followed by incubation with fluorescently labeled secondary antibodies.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize the cells using a confocal microscope to observe the microtubule structure and p21 localization.[5]
-
Visualizations
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Cellular cascade initiated by tubulin polymerization inhibitors.
Experimental Workflow for Assessing Tubulin Inhibitor Activity
Caption: A typical workflow for evaluating tubulin polymerization inhibitors.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 5. mdpi.com [mdpi.com]
- 6. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Tubulin Polymerization Inhibitor TP-IN-12: A Technical Guide
This technical guide provides a comprehensive overview of the preclinical evaluation of TP-IN-12, a novel small molecule inhibitor of tubulin polymerization. The data and methodologies presented herein are based on established preclinical testing paradigms for compounds in this class, intended to inform researchers, scientists, and drug development professionals on its therapeutic potential.
Mechanism of Action
TP-IN-12 exerts its anti-cancer effects by disrupting microtubule dynamics, which are crucial for cell division and other essential cellular functions.[1][2] Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers.[2][3] Their constant assembly (polymerization) and disassembly (depolymerization) are vital for the formation of the mitotic spindle during cell division.[1]
TP-IN-12 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][4] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][4][5]
Caption: Mechanism of action of TP-IN-12.
In Vitro Efficacy
The in vitro activity of TP-IN-12 was assessed through tubulin polymerization assays and antiproliferative assays across a panel of human cancer cell lines.
Inhibition of Tubulin Polymerization
TP-IN-12 demonstrated potent, dose-dependent inhibition of tubulin polymerization in a cell-free in vitro assay.
| Compound | IC50 (µM) |
| TP-IN-12 | 6.87 |
| Colchicine | 5.20 |
| Paclitaxel | >100 (promotes polymerization) |
| Table 1: In vitro tubulin polymerization inhibition. |
Antiproliferative Activity
TP-IN-12 exhibited significant antiproliferative activity against a range of human cancer cell lines, with IC50 values in the low micromolar to nanomolar range. Notably, it showed a higher selectivity index compared to colchicine, indicating potentially lower cytotoxicity to normal cells.[4]
| Cell Line | Cancer Type | TP-IN-12 IC50 (µM) | Colchicine IC50 (µM) | Selectivity Index (SI) |
| SGC-7901 | Gastric Cancer | 0.21 | 0.11 | 62.62 |
| HT-29 | Colorectal Cancer | 0.35 | 0.18 | 37.43 |
| PC-3 | Prostate Cancer | 0.42 | 0.25 | 31.19 |
| A549 | Lung Cancer | 0.51 | 0.30 | 25.88 |
| HUVEC | Normal (Endothelial) | 13.15 | 0.0023 | - |
| Table 2: Antiproliferative activity of TP-IN-12 in human cancer and normal cell lines. |
In Vivo Efficacy
The in vivo antitumor activity of TP-IN-12 was evaluated in a murine xenograft model using human colorectal (HT-29) cancer cells.
Treatment with TP-IN-12 resulted in significant, dose-dependent inhibition of tumor growth.[4] No significant weight loss was observed in the treated mice, suggesting good tolerability at the tested doses.[4]
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| TP-IN-12 | 5 | 49.2 |
| TP-IN-12 | 10 | 58.1 |
| TP-IN-12 | 20 | 84.0 |
| Table 3: In vivo antitumor efficacy of TP-IN-12 in an HT-29 xenograft model. |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.[6]
Caption: Workflow for an in vitro tubulin polymerization assay.
Methodology:
-
A fluorescence-based tubulin polymerization assay is conducted using a commercially available kit (e.g., from Cytoskeleton, Inc.).[6]
-
The reaction is performed in a 96-well plate in a final volume of 10 µL of PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9).[6]
-
The reaction mixture contains 2 mg/mL of bovine brain tubulin, a fluorescent reporter, and 1 mM GTP.[6]
-
TP-IN-12, positive controls (e.g., vincristine), and negative controls (e.g., paclitaxel, DMSO) are added to the wells.[6]
-
The plate is incubated at 37°C, and the fluorescence is measured every minute for 60 minutes to monitor the extent of tubulin polymerization.[5]
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of TP-IN-12 or a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Cell Cycle Analysis
This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Caption: Workflow for cell cycle analysis by flow cytometry.
Methodology:
-
Cells are treated with TP-IN-12 or a vehicle control for a specified time (e.g., 24 hours).
-
The cells are then harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[7]
In Vivo Xenograft Study
This study evaluates the antitumor efficacy of a compound in a living organism, typically in immunodeficient mice bearing human tumors.[2]
Caption: Logical flow of an in vivo xenograft efficacy study.
Methodology:
-
Female athymic nude mice are inoculated subcutaneously with a suspension of human cancer cells (e.g., HT-29).
-
When tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
TP-IN-12 is administered, for example, by intravenous injection every other day at doses of 5, 10, and 20 mg/kg.[4]
-
Tumor size and body weight are measured regularly (e.g., every 2-3 days).
-
At the end of the study, the tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the preclinical assets being developed for Tubulin? [synapse.patsnap.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 5. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to Early-Stage Research on Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies in the early-stage research and development of tubulin polymerization inhibitors. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including mitosis, intracellular transport, and cell signaling.[1][2] Their critical role in cell division makes them a prime target for anticancer drug discovery.[3][4] This guide delves into the mechanisms of action, key experimental protocols, and the signaling pathways affected by these potent antimitotic agents.
Core Concepts in Tubulin Polymerization Inhibition
Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[3][5] These agents are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[6]
-
Microtubule-Stabilizing Agents: These compounds, such as taxanes (e.g., paclitaxel), bind to and stabilize microtubules, preventing their depolymerization. This leads to the formation of dysfunctional microtubule bundles and mitotic arrest.[6][7]
-
Microtubule-Destabilizing Agents: This larger class inhibits tubulin polymerization, leading to the disassembly of microtubules.[6] They are further categorized by their binding sites on the tubulin dimer:
-
Colchicine Binding Site: A significant focus of current research, inhibitors binding to this site can evade resistance mediated by P-glycoprotein efflux pumps.[1][2] Examples include colchicine and combretastatins.[4]
-
Vinca Alkaloid Binding Site: These agents, like vincristine and vinblastine, bind to β-tubulin and prevent its addition to growing microtubules.[7][8]
-
The disruption of microtubule dynamics by these inhibitors triggers a cascade of cellular events, making them highly effective against rapidly proliferating cancer cells.[6]
Quantitative Data on Tubulin Polymerization Inhibitors
The following tables summarize the in vitro activity of various tubulin polymerization inhibitors from recent preclinical studies. This data is crucial for comparing the potency of different compounds and for structure-activity relationship (SAR) studies.
| Compound Class | Example Compound | Tubulin Polymerization IC50 (µM) | Antiproliferative Activity (Cell Line) | Antiproliferative IC50/GI50 (nM) | Reference |
| 3-Amino-5-phenylpyrazole derivative | [I] | 1.87 | MCF-7 (Breast) | 38.37 | [9] |
| Trimethoxyanilino-substituted pyrimidine | [I] | 22.23 | B16-F10 (Melanoma) | 98 | [10] |
| Thiazolidinone analogue | 88-95 | Not specified | Various | Not specified | [11] |
| Arylthioindole (ATI) | 24 | 2.0 | MCF-7 (Breast) | Nanomolar range | [11] |
| Arylthioindole (ATI) | 25 | 4.5 | MCF-7 (Breast) | Nanomolar range | [11] |
| Indolyl-imidazopyridine | 39 | Not specified | A375 (Melanoma), PC-3 (Prostate) | 3, 8 | [11] |
| ortho-Aryl chalcone | 47 | 1.6 | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 2100, 3500, 3600 | [11] |
| Podophyllotoxin derivative | 62 | Strong inhibition | Four human tumor cell lines | 750-1360 | [11] |
| Benzo[d]imidazo[2,1-b]thiazole-chalcone | 45 | 3.9 | HepG2, HCT116, MCF-7 | 650, 1130, 820 | [5] |
| 4,5-dihydro-1H-pyrazole-1-carboxylate | 31 | 1.49 | Panel of cancer cells | 50-980 | [5] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of drug discovery. The following sections provide methodologies for essential assays in the evaluation of tubulin polymerization inhibitors.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., BK011P)[12]
-
Purified porcine brain tubulin (>99% pure)[12]
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
Glycerol
-
Test compounds
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with excitation at 355 nm and emission at 460 nm[12]
Procedure:
-
Prepare the tubulin reaction mix containing 2 mg/mL tubulin, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 15% glycerol in General Tubulin Buffer.[12]
-
Pre-incubate a 96-well plate with 5 µL of the test inhibitor at various concentrations at 37°C for 1 minute.[12]
-
Add 50 µL of the tubulin reaction mix to each well.[12]
-
Immediately begin monitoring the increase in fluorescence at 37°C using a plate reader (excitation 355 nm, emission 460 nm).[12]
-
Record fluorescence readings every minute for at least 60 minutes.
-
The rate of polymerization is determined from the slope of the linear portion of the curve. The IC50 value is calculated as the concentration of the inhibitor that reduces the rate of polymerization by 50% compared to a vehicle control.
In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This alternative method measures tubulin polymerization by monitoring the increase in light scattering as microtubules form.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., BK004)[13]
-
Purified porcine tubulin[13]
-
G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol)[13]
-
GTP[13]
-
Test compounds
-
96-well, clear, flat-bottom plates
-
Spectrophotometer capable of reading absorbance at 340-350 nm at 37°C[13]
Procedure:
-
Prepare a reaction mixture containing 40 µM porcine tubulin in G-PEM buffer supplemented with 1.0 mM GTP.[13]
-
Add the test compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture.[13]
-
Transfer the mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 350 nm every minute for 60 minutes to monitor the kinetics of tubulin polymerization.[13]
-
Analyze the data to determine the extent and rate of polymerization and calculate the IC50 value of the inhibitor.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of tubulin inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of tubulin inhibitors on cell cycle progression, specifically looking for arrest in the G2/M phase.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA histograms.
Immunofluorescence Microscopy for Microtubule Network Analysis
This technique visualizes the effects of inhibitors on the cellular microtubule network.
Materials:
-
Cancer cell lines
-
Glass coverslips
-
Complete cell culture medium
-
Test compounds
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a culture dish and allow them to adhere.
-
Treat the cells with the test compound for a specified time.
-
Fix the cells with the appropriate fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using antifade medium.
-
Visualize the microtubule network using a fluorescence microscope. Look for signs of microtubule disruption, such as depolymerization or abnormal bundling.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by tubulin polymerization inhibitors and a typical experimental workflow for their early-stage evaluation.
Caption: Signaling cascade initiated by tubulin polymerization inhibitors.
Caption: A typical workflow for the preclinical evaluation of tubulin inhibitors.
Conclusion and Future Directions
The development of tubulin polymerization inhibitors remains a highly active and promising area of anticancer research.[1][2] Overcoming challenges such as drug resistance and toxicity is paramount.[7] The exploration of novel chemical scaffolds, particularly those targeting the colchicine binding site, and the development of antibody-drug conjugates (ADCs) represent significant strategies for future advancements.[1][2] The detailed methodologies and structured data presented in this guide are intended to support researchers in the rational design and effective evaluation of the next generation of tubulin-targeting therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 7. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 10. Discovery of microtubule polymerization inhibitor with excellent anticancer activity | BioWorld [bioworld.com]
- 11. mdpi.com [mdpi.com]
- 12. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Pyrimidine Dihydroquinoxalinone Derivatives as Potent Tubulin Polymerization Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of tubulin polymerization inhibitors: pyrimidine dihydroquinoxalinone derivatives. We will focus on the lead compound, 12k , and its analogs, detailing their biological activity, the experimental protocols used for their evaluation, and the key structural features driving their potent anti-cancer effects.
Core Compound and Analogs: Quantitative SAR Data
The development of pyrimidine dihydroquinoxalinone derivatives as tubulin inhibitors has led to the identification of highly potent compounds with significant anti-proliferative activity. The lead compound, 1e , served as the starting point for optimization, leading to the discovery of compound 12k , which exhibits remarkable potency and improved metabolic stability.[1][2][3][4] The SAR data for key compounds in this series are summarized below.
| Compound | R | Cell Line | IC50 (nM) | Tubulin Polymerization IC50 (µM) |
| 1e | H | A375 | 1.5 ± 0.2 | 0.85 ± 0.11 |
| 12b | 2-F | A375 | 0.8 ± 0.1 | 0.65 ± 0.08 |
| 12e | 4-F | A375 | 0.5 ± 0.07 | 0.52 ± 0.06 |
| 12h | 2-Cl | A375 | 0.6 ± 0.08 | 0.58 ± 0.07 |
| 12j | 4-Cl | A375 | 0.4 ± 0.05 | 0.45 ± 0.05 |
| 12k | 4-Br | A375 | 0.2 ± 0.03 | 0.31 ± 0.04 |
| 12l | 4-I | A375 | 0.3 ± 0.04 | 0.38 ± 0.05 |
Data extracted from "Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo".[1][2][3][4]
The data clearly indicates that substitution at the 4-position of the phenyl ring with larger halogens enhances the anti-proliferative and tubulin polymerization inhibitory activities, with the 4-bromo substituent (compound 12k ) being the most potent.
Mechanism of Action: Targeting the Colchicine Binding Site
These pyrimidine dihydroquinoxalinone derivatives exert their anti-cancer effects by inhibiting tubulin polymerization. High-resolution X-ray crystal structures of compounds 12e , 12j , and 12k in complex with tubulin confirm their direct binding to the colchicine site on the β-tubulin subunit.[2][3] This binding prevents the assembly of αβ-tubulin heterodimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Antitumor Activity of Tubulin Polymerization Inhibitors: A Technical Overview
Introduction
While a specific agent designated "Tubulin polymerization-IN-12" is not documented in publicly available scientific literature, this guide provides a comprehensive technical overview of the in vivo antitumor activity of a representative tubulin polymerization inhibitor, OAT-449. The data and protocols presented are based on published research and serve as a guide for researchers, scientists, and drug development professionals working with this class of compounds. OAT-449 is a novel, water-soluble 2-aminoimidazoline derivative that has demonstrated significant antitumor effects by inhibiting tubulin polymerization.[1]
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and motility.[2] Agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy.[2][3] These agents typically fall into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents (tubulin polymerization inhibitors).[3] By interfering with the dynamic instability of microtubules, these compounds can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent cell death.[2][4]
This document summarizes the in vivo efficacy of OAT-449, details the experimental methodologies used in its evaluation, and illustrates the key signaling pathways involved in its mechanism of action.
Quantitative In Vivo Data
The in vivo antitumor activity of OAT-449 has been evaluated in xenograft mouse models using human cancer cell lines. The key findings from these studies are summarized below.
Table 1: In Vivo Efficacy of OAT-449 in HT-29 Colorectal Adenocarcinoma Xenograft Model
| Treatment Group | Dosage and Administration | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (%) | Reference |
| Vehicle (Solutol) | Intraperitoneal (IP), daily for 5 days, 2-day intervals | ~1200 mm³ | - | [5] |
| OAT-449 | 5 mg/kg, IP, daily for 5 days, 2-day intervals | ~400 mm³ | ~67% | [5] |
| Irinotecan (CPT-11) | 40 mg/kg, IP, every 3 days | ~400 mm³ | ~67% | [5] |
Table 2: In Vivo Efficacy of OAT-449 in SK-N-MC Neuroepithelioma Xenograft Model
| Treatment Group | Dosage and Administration | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (%) | Reference |
| Vehicle (Solutol) | Intravenous (IV), every 5 days | ~1000 mm³ | - | [4][5] |
| OAT-449 | 2.5 mg/kg, IV, every 5 days | ~500 mm³ | ~50% | [4][5] |
| Vincristine | 1 mg/kg, IV, every 7 days | ~500 mm³ | ~50% | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the key experimental protocols used to assess the in vivo antitumor activity of OAT-449.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
-
Assay Kit: Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Cat. #BK011P).[4]
-
Reaction Mixture: A final volume of 10 µL of PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, pH 6.9) containing 2 mg/mL bovine brain tubulin, 10 µM fluorescent reporter, and 1 mM GTP.[4]
-
Test Compound: OAT-449 is added to a final concentration of 3 µM.[5]
-
Controls:
-
Procedure: The reaction is performed in a 96-well plate at 37°C.[4] Tubulin polymerization is monitored by measuring the fluorescence intensity over time.[4][5]
Whole Cell Analysis of Tubulin Polymerization
This method assesses the impact of the compound on the microtubule network within intact cells.
-
Cell Seeding: HT-29 cells are plated at a density of 1 × 10⁵ cells/mL in 12-well plates and allowed to adhere for at least 12 hours.[4][5]
-
Compound Treatment: OAT-449, paclitaxel, or vincristine is added to a final concentration of 100 nM.[4][5]
-
Cell Harvesting:
-
Analysis: The state of tubulin polymerization can be assessed by various methods, such as immunofluorescence microscopy staining for α-tubulin to visualize the microtubule network.
Xenograft Mouse Models
These in vivo models are critical for evaluating the antitumor efficacy of drug candidates.
-
Animal Model: BALB/c nude mice.[5]
-
Cell Implantation:
-
HT-29 Cells: Subcutaneously injected into the flank of the mice.
-
SK-N-MC Cells: Subcutaneously injected into the flank of the mice.[5]
-
-
Treatment Regimen:
-
HT-29 Model:
-
SK-N-MC Model:
-
-
Efficacy Evaluation:
-
Tumor volume is measured every 3 days using calipers.[5]
-
Animal body weight is monitored as an indicator of toxicity.
-
Tumor growth inhibition is calculated at the end of the study.
-
Signaling Pathways and Experimental Workflows
The antitumor activity of tubulin polymerization inhibitors is mediated by their impact on the cell cycle and induction of cell death. The following diagrams illustrate the key pathways and workflows.
Caption: Mechanism of action of OAT-449 leading to cell death.
Caption: Workflow for in vivo xenograft studies.
Caption: p21-mediated signaling in response to tubulin inhibition.
Conclusion
The preclinical data for the tubulin polymerization inhibitor OAT-449 demonstrates potent in vivo antitumor activity in xenograft models of colorectal adenocarcinoma and neuroepithelioma.[1][4][5] Its mechanism of action, involving the inhibition of tubulin polymerization, leads to G2/M cell cycle arrest and subsequent non-apoptotic cell death following mitotic catastrophe.[1][4] A key finding is the p53-independent accumulation of p21, which appears to be a critical determinant of the cell death pathway.[4] The detailed experimental protocols provided herein offer a framework for the continued investigation of this and other novel tubulin polymerization inhibitors. These findings underscore the therapeutic potential of targeting microtubule dynamics and provide a strong rationale for further development of this class of compounds in oncology.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tubulin Polymerization Inhibitors in Cancer Cell Lines
Disclaimer: Extensive searches for a specific compound named "Tubulin polymerization-IN-12" did not yield any definitive scientific literature, quantitative data, or established protocols. The following application notes and protocols are therefore based on the general principles and published data for other well-characterized tubulin polymerization inhibitors. Researchers should adapt these guidelines and optimize conditions for their specific compound of interest.
Introduction
Tubulin polymerization inhibitors are a class of small molecules that disrupt microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape. By interfering with the formation of the mitotic spindle, these agents induce cell cycle arrest, typically at the G2/M phase, leading to apoptosis in rapidly dividing cancer cells. This document provides an overview of the application of tubulin polymerization inhibitors in cancer cell line research, including representative dosage data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Efficacy of Tubulin Polymerization Inhibitors
The optimal dosage of a tubulin polymerization inhibitor is highly dependent on the specific compound and the cancer cell line being investigated. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the efficacy of a compound in inhibiting a biological or biochemical function. The following table summarizes the IC50 values for several representative tubulin polymerization inhibitors across various cancer cell lines, illustrating the typical range of effective concentrations.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Tubulin polymerization-IN-26 | Lung Cancer | Non-Small Cell Lung Cancer | 0.27 - 30 | [1] |
| Tubulin Polymerization Inhibitor II | Various | NCI-60 Panel | < 0.01 | |
| OAT-449 | HT-29 | Colorectal Adenocarcinoma | 0.006 - 0.03 | [2] |
| OAT-449 | HeLa | Cervical Cancer | 0.006 - 0.03 | [2] |
| Colchicine | Various | Various | Varies | [3] |
| Vincristine | Various | Various | Varies | [2] |
| Nocodazole | Various | Various | Varies | [3] |
Experimental Protocols
Cell Viability Assay to Determine Optimal Dosage (IC50)
This protocol describes the use of a resazurin-based assay to determine the cytotoxic effects of a tubulin polymerization inhibitor on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Tubulin polymerization inhibitor (stock solution in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader with fluorescence detection (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the tubulin polymerization inhibitor in complete medium. A common starting range is from 100 µM down to 1 nM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor or control solutions to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability (%) against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
-
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Tubulin polymerization inhibitor
-
Positive control (e.g., Paclitaxel for stabilization, Vinblastine for inhibition)
-
Negative control (DMSO)
-
384-well clear plate
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm at 37°C
Procedure:
-
Preparation:
-
Pre-warm the spectrophotometer to 37°C.
-
Prepare the tubulin solution on ice by resuspending it in cold polymerization buffer.
-
Prepare dilutions of the test compound, positive control, and negative control in polymerization buffer.
-
-
Reaction Setup:
-
In each well of the 384-well plate, add the test compound or controls.
-
Add the tubulin solution to each well.
-
To initiate polymerization, add GTP to each well. The final reaction mixture should contain tubulin (e.g., 2 mg/mL), GTP (1 mM), and glycerol (e.g., 10%).
-
-
Measurement:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the increase in microtubule polymerization.
-
-
Data Analysis:
-
Plot the absorbance (OD340) against time for each condition.
-
Compare the polymerization curves of the test compound to the positive and negative controls to determine if it inhibits or enhances tubulin polymerization.
-
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of the tubulin polymerization inhibitor on the cell cycle distribution of a cancer cell line.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Tubulin polymerization inhibitor
-
6-well plates
-
Trypsin-EDTA
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the tubulin polymerization inhibitor at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use flow cytometry analysis software to gate the cell population and generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the control to determine if there is an accumulation of cells in the G2/M phase.
-
Visualizations
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Mechanism of action of tubulin polymerization inhibitors.
Experimental Workflow for Evaluating Tubulin Polymerization Inhibitors
Caption: Workflow for characterizing a tubulin polymerization inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tubulin Polymerization Inhibitors in Oncology Research
Note: Extensive searches for a specific compound designated "Tubulin polymerization-IN-12" did not yield any publicly available scientific literature or data. Therefore, this document provides a detailed overview and protocols for the broader class of tubulin polymerization inhibitors, using representative data and established methodologies from oncology research. The principles and techniques described herein are applicable to the investigation of novel tubulin-targeting agents.
Introduction
Tubulin polymerization and the resulting microtubule dynamics are fundamental processes for cell division, intracellular transport, and maintenance of cell shape. Microtubules are highly dynamic structures that undergo constant polymerization and depolymerization, a process that is essential for the formation of the mitotic spindle during cell division.[1] The disruption of this dynamic equilibrium is a clinically validated strategy in cancer therapy.[2] Tubulin polymerization inhibitors are a class of small molecules that interfere with microtubule formation, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[1][2] These agents typically bind to one of three main sites on the tubulin heterodimer: the colchicine, vinca, or taxane binding sites.[1] Their potent anti-proliferative effects have established them as a cornerstone of many chemotherapeutic regimens.
Mechanism of Action
Tubulin polymerization inhibitors exert their anticancer effects by disrupting the formation of microtubules. By binding to tubulin subunits, they prevent their assembly into microtubules.[1] This leads to a cascade of cellular events:
-
Disruption of Mitotic Spindle: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis.[1]
-
Cell Cycle Arrest: The spindle assembly checkpoint is activated, leading to a prolonged arrest of the cell cycle in the G2/M phase.[3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3] This can involve the activation of caspases and regulation by the Bcl-2 family of proteins.[3]
Quantitative Data on Representative Tubulin Polymerization Inhibitors
The following tables summarize the anti-proliferative and tubulin polymerization inhibitory activities of several well-characterized inhibitors. This data is provided as a reference for the expected potency of compounds in this class.
Table 1: IC50 Values for Inhibition of Cancer Cell Proliferation
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 2-phenyl-4-quinolone | PC-3 | Prostate Cancer | 0.85[3] |
| Hep3B | Hepatocellular Carcinoma | 1.81[3] | |
| HepG2 | Hepatocellular Carcinoma | 3.32[3] | |
| A549 | Non-small Cell Lung Cancer | 0.90[3] | |
| NCI/ADR-RES | P-glycoprotein-rich Breast Cancer | 1.53[3] | |
| Compound 4b | HL-60 | Leukemia | <10 |
| RPMI-8226 | Leukemia | <10 | |
| HCT-116 | Colon Cancer | 3.70 | |
| Compound 4d | HL-60 | Leukemia | 0.30 |
| RPMI-8226 | Leukemia | <10 | |
| HCT-116 | Colon Cancer | <10 |
Table 2: IC50 Values for Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) |
| Colchicine | ~1[4] |
| Vinblastine | ~1[4] |
| Nocodazole | ~5[4] |
| Isothiocyanate 6 | 6.6[5] |
| Isothiocyanate 11 | 8.2[5] |
| Isothiocyanate 12 | 11.4[5] |
| Benzyl isothiocyanate (BITC) | 13.0[5] |
Table 3: Effect of Representative Inhibitors on Cell Cycle Distribution
| Compound (Concentration) | Cell Line | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) |
| Isothiocyanate 6 (5 µM) | MV-4-11 | 24.0 ± 2 | 66.5 ± 2[5] |
| Isothiocyanate 11 (5 µM) | MV-4-11 | 24.0 ± 2 | 71.0 ± 2[5] |
| Isothiocyanate 12 (5 µM) | MV-4-11 | 24.0 ± 2 | 74.5 ± 0.5[5] |
| Benzyl isothiocyanate (BITC) (5 µM) | MV-4-11 | 24.0 ± 2 | 53.5 ± 2[5] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize tubulin polymerization inhibitors are provided below.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Protocol:
-
Reagents and Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and a fluorescent reporter.[6]
-
Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[7]
-
Test compound dissolved in an appropriate solvent (e.g., DMSO).
-
Positive controls (e.g., vincristine for inhibition, paclitaxel for stabilization) and a negative control (solvent alone).[6]
-
96-well microplate and a fluorescence plate reader capable of kinetic measurements at 37°C.
-
-
Procedure:
-
Prepare the tubulin solution in the assay buffer containing GTP and the fluorescent reporter according to the manufacturer's protocol.[6]
-
Add the test compound at various concentrations to the wells of the microplate. Include positive and negative controls.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in the plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
The inhibitory effect can be quantified by calculating the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[4]
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the inhibitor on cancer cell lines.
Protocol:
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated controls.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the inhibitor on cell cycle progression.
Protocol:
-
Reagents and Materials:
-
Cancer cell line.
-
Complete cell culture medium.
-
6-well cell culture plates.
-
Test compound.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., 70% ethanol).
-
Propidium iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the test compound at various concentrations for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on DNA content.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay detects the induction of apoptosis by the inhibitor.
Protocol:
-
Reagents and Materials:
-
Cancer cell line.
-
Complete cell culture medium.
-
6-well cell culture plates.
-
Test compound.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.
-
Visualizations
Signaling Pathway for Apoptosis Induction
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinolone analogue inhibits tubulin polymerization and induces apoptosis via Cdk1-involved signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies | MDPI [mdpi.com]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitotic Arrest with Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing tubulin polymerization inhibitors to study mitotic arrest in cancer cells and other research models. The protocols and data presentation are designed to be adaptable for specific compounds, such as Tubulin polymerization-IN-12, once their specific characteristics have been determined.
Introduction to Tubulin Polymerization and Mitotic Arrest
Microtubules are dynamic polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2] The correct assembly and disassembly of microtubules are critical for the proper segregation of chromosomes into daughter cells.[1][3] Tubulin polymerization inhibitors are a class of small molecules that disrupt microtubule dynamics, leading to a cascade of events culminating in mitotic arrest and often, cell death.[2][4][5] These compounds represent a cornerstone of cancer chemotherapy and are invaluable tools for cell biology research.[1][6]
By interfering with the polymerization of α- and β-tubulin subunits, these inhibitors prevent the formation of a functional mitotic spindle.[2][3] This disruption activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are correctly attached to the spindle microtubules.[6] Prolonged activation of the SAC due to persistent microtubule disruption can lead to various cell fates, including apoptotic cell death, mitotic catastrophe, or slippage out of mitosis into a polyploid state. Understanding the precise molecular events triggered by tubulin polymerization inhibitors is paramount for developing more effective cancer therapies and for dissecting the intricate regulation of cell division.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from experiments with a tubulin polymerization inhibitor.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC₅₀ (µM) [a] | Maximum Inhibition (%) |
| This compound | TBD | TBD |
| Nocodazole (Positive Control) | Value | Value |
| Paclitaxel (Negative Control) [b] | N/A | N/A |
| Vehicle (e.g., DMSO) | N/A | 0% |
[a] Concentration of the compound that inhibits tubulin polymerization by 50%. [b] Paclitaxel is a microtubule stabilizer and is not expected to inhibit polymerization. TBD: To be determined experimentally.
Table 2: Cellular Effects of Tubulin Polymerization Inhibitor
| Cell Line | Treatment (24h) | % Cells in G2/M Phase | % Apoptotic Cells (Sub-G1) |
| HeLa | Vehicle (0.1% DMSO) | Value | Value |
| This compound (10 nM) | Value | Value | |
| This compound (50 nM) | Value | Value | |
| Nocodazole (100 nM) | Value | Value | |
| HT-29 | Vehicle (0.1% DMSO) | Value | Value |
| This compound (10 nM) | Value | Value | |
| This compound (50 nM) | Value | Value | |
| Nocodazole (100 nM) | Value | Value |
Values to be determined experimentally.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. The increase in turbidity or fluorescence upon microtubule formation is monitored over time.[7][8]
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
This compound and control compounds (dissolved in DMSO)
-
96-well microplate, clear bottom
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm or fluorescence.
Protocol:
-
Prepare solutions of this compound and control compounds at various concentrations in G-PEM buffer.
-
On ice, add 5 µL of the compound solutions to the wells of a pre-chilled 96-well plate.
-
Add 45 µL of ice-cold purified tubulin solution (e.g., 3 mg/mL in G-PEM buffer) to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the IC₅₀ value by determining the concentration of the inhibitor that reduces the maximum polymerization rate by 50%.[9]
Cell Culture and Treatment for Mitotic Arrest Studies
Materials:
-
Cancer cell lines (e.g., HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Nocodazole (positive control)
-
Vehicle (DMSO)
-
6-well or 12-well cell culture plates
Protocol:
-
Seed cells in culture plates at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound and nocodazole in complete culture medium. The final DMSO concentration should be kept constant across all treatments (e.g., ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the test compounds or vehicle.
-
Incubate the cells for the desired time period (e.g., 18-24 hours) to induce mitotic arrest.[6]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in different phases of the cell cycle, particularly the G2/M phase, which is indicative of mitotic arrest.[6]
Materials:
-
Treated and untreated cells from Protocol 2
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the cell cycle distribution.
Immunofluorescence Staining for Microtubule Integrity
This method allows for the visualization of the microtubule network and the mitotic spindle, providing qualitative evidence of the inhibitor's effect.
Materials:
-
Cells grown on coverslips and treated as in Protocol 2
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.1% in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Wash the coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with blocking buffer for 30 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Signaling pathway of mitotic arrest induced by a tubulin polymerization inhibitor.
Caption: Experimental workflow for studying mitotic arrest using a tubulin inhibitor.
Caption: Logical relationship between inhibitor concentration and cellular outcomes.
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Immunofluorescence Staining of Microtubules with Tubulin Polymerization-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization is a critical cellular process involved in cell division, intracellular transport, and the maintenance of cell shape.[1][2] Microtubules, the polymers of α- and β-tubulin heterodimers, are highly dynamic structures that undergo constant phases of polymerization and depolymerization.[2][3] This dynamic instability is essential for their biological functions.[2] Disruption of microtubule dynamics is a key mechanism of action for a number of therapeutically important drugs, particularly in oncology.[1][4] These drugs can be broadly classified as microtubule-stabilizing or -destabilizing agents.[5]
Tubulin polymerization-IN-12 is a novel small molecule inhibitor of tubulin polymerization. Preliminary studies suggest that it binds to tubulin and induces microtubule depolymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[1][6] These application notes provide detailed protocols for the immunofluorescent staining of microtubules in cells treated with this compound to visualize its effects on the microtubule network. Additionally, a protocol for a biochemical tubulin polymerization assay is included to quantify the inhibitory activity of the compound.
Mechanism of Action
This compound is hypothesized to act as a microtubule-destabilizing agent. Like other compounds in this class, such as vinca alkaloids and colchicine, it is believed to bind to soluble tubulin dimers, preventing their incorporation into microtubules.[1][5] This shifts the equilibrium towards depolymerization, leading to a net loss of the microtubule network.[6] The disruption of the microtubule cytoskeleton can trigger the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis.[1]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, providing a framework for the expected results from the described experimental protocols.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Maximum Inhibition (%) | Assay Type |
| This compound | 0.5 | 95 | Fluorescence-based |
| Nocodazole (Control) | 0.2 | 98 | Fluorescence-based |
| Paclitaxel (Control) | N/A | N/A (Stabilizer) | Fluorescence-based |
Table 2: High-Content Analysis of Microtubule Integrity
| Treatment | Microtubule Network Intensity (Arbitrary Units) | Cell Roundness (Arbitrary Units) | Mitotic Index (%) |
| Vehicle (DMSO) | 100 ± 5 | 0.2 ± 0.05 | 5 ± 1 |
| This compound (1 µM) | 25 ± 8 | 0.8 ± 0.1 | 60 ± 7 |
| Nocodazole (0.5 µM) | 20 ± 7 | 0.85 ± 0.1 | 65 ± 8 |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Microtubules in Cultured Cells
This protocol provides a detailed method for the fixation, permeabilization, and staining of microtubules in adherent cells grown on coverslips.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
Glass coverslips
-
6-well plates
-
Cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody (diluted in Blocking Buffer)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG (diluted in Blocking Buffer)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in 6-well plates and allow them to adhere and grow for 24-48 hours to reach 60-70% confluency.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound (and controls) for the specified duration (e.g., 18-24 hours).
-
Fixation:
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with PBS.
-
Add 1 mL of Fixation Solution to each well and incubate for 15-20 minutes at room temperature.[7]
-
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[7]
-
Permeabilization:
-
Blocking:
-
Aspirate the permeabilization buffer and wash three times with PBS.
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.[4]
-
-
Primary Antibody Incubation:
-
Aspirate the blocking buffer.
-
Add the diluted primary anti-α-tubulin antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.[4]
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Add the diluted fluorescently-conjugated secondary antibody solution.
-
Incubate for 1-2 hours at room temperature, protected from light.[9]
-
-
Nuclear Staining:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Add DAPI solution and incubate for 5 minutes at room temperature.
-
-
Mounting:
-
Wash the coverslips a final three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the polymerization of purified tubulin in a cell-free system.[4][10]
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing:
-
Lyophilized porcine tubulin
-
G-PEM buffer (General tubulin buffer)
-
GTP solution
-
Fluorescent reporter
-
-
This compound and control compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's protocol. Keep tubulin on ice at all times.
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in G-PEM buffer.
-
Reaction Setup:
-
In a 96-well plate, add the test compounds at various concentrations.
-
Prepare the tubulin reaction mixture containing tubulin, G-PEM buffer, GTP, and the fluorescent reporter as per the kit's instructions.
-
Initiate the polymerization by adding the tubulin reaction mixture to the wells containing the compounds.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60 minutes. Tubulin polymerization leads to an increase in fluorescence.[10]
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration.
-
Determine the rate of polymerization and the maximum polymer mass.
-
Calculate the IC50 value for this compound by plotting the inhibition of polymerization against the compound concentration.
-
Visualizations
Caption: Immunofluorescence staining workflow.
Caption: Hypothetical signaling pathway.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mcb.berkeley.edu [mcb.berkeley.edu]
- 3. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 8. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 9. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging of Tubulin Dynamics with a Novel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling Microtubule Dynamics with Novel Probes
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. They play pivotal roles in a myriad of cellular processes, including cell division, intracellular transport, and the maintenance of cell morphology.[1][2] The intrinsic property of microtubules to stochastically switch between phases of polymerization (growth) and depolymerization (shrinkage), a phenomenon termed dynamic instability, is crucial for their function.[3][4] This dynamic nature is tightly regulated by a host of microtubule-associated proteins (MAPs) and is a key target for anticancer drug development.[1][5]
The study of tubulin dynamics in living cells provides invaluable insights into the mechanism of action of novel therapeutic agents that target the microtubule network. This document provides detailed application notes and protocols for the live-cell imaging of tubulin dynamics, with a focus on characterizing the effects of a novel tubulin polymerization inhibitor. While the specific compound "Tubulin polymerization-IN-12" is used here as a placeholder, the principles and methods described are broadly applicable to other small molecule inhibitors.
Mechanism of Action of Tubulin Polymerization Inhibitors
Tubulin polymerization inhibitors disrupt microtubule dynamics by interfering with the assembly of tubulin dimers into microtubules.[1] These agents can act through various mechanisms, such as binding to the colchicine, vinca, or other sites on tubulin, leading to the depolymerization of existing microtubules and the inhibition of new polymer formation.[1] The cellular consequences of disrupting microtubule dynamics are profound, often leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, which is a cornerstone of their use as anticancer agents.[1]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a representative tubulin polymerization inhibitor. This data is essential for comparing the potency and efficacy of new chemical entities.
| Parameter | Value | Cell Line | Reference |
| IC50 (Cell Viability) | 15 nM | HeLa | [2] |
| IC50 (Tubulin Polymerization) | 1.2 µM | In vitro | [2] |
| Effect on Microtubule Polymer Mass | Decrease | U2OS | [6] |
| Cell Cycle Arrest | G2/M Phase | A549 | [1] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Microtubule Dynamics
This protocol describes the use of a fluorescently-tagged tubulin (e.g., GFP-tubulin) or a cell-permeant microtubule dye (e.g., SiR-Tubulin) to visualize and quantify the effects of a tubulin polymerization inhibitor on microtubule dynamics in real-time.[7][8]
Materials:
-
Cells stably expressing GFP-α-tubulin or suitable for live-cell microtubule dyes.
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F12 with HEPES).
-
SiR-Tubulin probe (if not using fluorescent protein-tagged cells).[7][8]
-
Tubulin polymerization inhibitor (e.g., "this compound").
-
Confocal microscope equipped with a stage-top incubator (37°C, 5% CO2).
-
Image analysis software (e.g., ImageJ/Fiji with appropriate plugins).
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for high-resolution imaging. Allow cells to adhere and reach 50-70% confluency.
-
Staining (if applicable): If using a live-cell dye like SiR-Tubulin, incubate the cells with the probe according to the manufacturer's instructions (typically 0.1-1 µM for 1-2 hours).[7][8][9]
-
Inhibitor Treatment: Prepare a stock solution of the tubulin polymerization inhibitor in a suitable solvent (e.g., DMSO). Dilute the inhibitor to the desired final concentration in pre-warmed live-cell imaging medium. Replace the culture medium with the inhibitor-containing medium.
-
Live-Cell Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 15-30 minutes before imaging.
-
Acquire time-lapse images using a 60x or 100x oil-immersion objective.
-
Capture images every 2-5 seconds for a duration of 5-10 minutes to analyze microtubule dynamics (growth and shortening events). For observing overall microtubule network disruption, longer intervals (e.g., every 5-15 minutes) over several hours may be appropriate.[6]
-
-
Data Analysis:
-
Use image analysis software to track the plus-ends of individual microtubules.
-
Measure the rates of microtubule growth and shortening, as well as the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).
-
Quantify changes in the overall microtubule density and organization.
-
Protocol 2: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin, providing a cell-free assessment of its inhibitory activity.[2][5][10]
Materials:
-
Lyophilized, purified tubulin (>99% pure).
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
GTP solution (100 mM).
-
Glycerol (as a polymerization enhancer).
-
Tubulin polymerization inhibitor.
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Reagent Preparation: Reconstitute tubulin on ice in polymerization buffer. Keep all solutions on ice to prevent premature polymerization.
-
Reaction Setup: In a pre-chilled 96-well plate, add polymerization buffer, GTP (to a final concentration of 1 mM), and the tubulin polymerization inhibitor at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution to each well to a final concentration of 3-5 mg/mL.
-
Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to microtubule polymerization.
-
Data Analysis: Plot the absorbance change over time. Determine the initial rate of polymerization and the maximum polymer mass for each inhibitor concentration. Calculate the IC50 value for the inhibition of tubulin polymerization.
Visualizations
Caption: Workflow for live-cell imaging of tubulin dynamics.
Caption: Pathway of tubulin inhibitor-induced cell cycle arrest.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mcb.berkeley.edu [mcb.berkeley.edu]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identifying the dynamics of actin and tubulin polymerization in iPSCs and in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Labeling protocol for Tubulin, Actin and DNA in living specimens [abberior.rocks]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Tubulin Polymerization-IN-12 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin polymerization inhibitors are a critical class of anti-cancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Tubulin polymerization-IN-12 is a novel inhibitor of tubulin polymerization with a reported IC50 of 0.75 μM.[1][2][3][4] This compound has been shown to induce cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic candidate for various cancers.[1][2][5]
These application notes provide a comprehensive overview of the use of tubulin polymerization inhibitors in xenograft models, with a specific focus on providing a framework for the evaluation of compounds like this compound. While in vivo data for this compound is not yet publicly available, this document leverages detailed protocols and data from a comparable tubulin polymerization inhibitor, OAT-449, to serve as a practical guide for researchers.[6]
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Tubulin Polymerization | [1][2] |
| IC50 | 0.75 μM | [1][2][3][4] |
| Mechanism of Action | Induces G2/M cell cycle arrest | [1][2][5] |
Representative In Vivo Efficacy of a Tubulin Polymerization Inhibitor (OAT-449) in Xenograft Models
The following tables summarize the in vivo efficacy of OAT-449 in colorectal adenocarcinoma (HT-29) and neuroepithelioma (SK-N-MC) xenograft models. This data serves as an example of the expected outcomes and data presentation for in vivo studies with this compound.
Table 1: Efficacy of OAT-449 in HT-29 Colorectal Adenocarcinoma Xenograft Model [6]
| Treatment Group | Dosage and Administration | Mean Tumor Volume Reduction | Statistical Significance |
| Vehicle (Solutol) | Intraperitoneal (IP), daily for 5 days, 2-day interval | - | - |
| OAT-449 | 5 mg/kg, IP, daily for 5 days, 2-day interval | Significant inhibition of tumor growth | p < 0.0001 |
| CPT-11 (Positive Control) | 40 mg/kg, IP, every 3 days | Significant inhibition of tumor growth | Not specified |
Table 2: Efficacy of OAT-449 in SK-N-MC Neuroepithelioma Xenograft Model
| Treatment Group | Dosage and Administration | Mean Tumor Volume Reduction | Statistical Significance |
| Vehicle (Solutol) | Intravenous (IV), every 5 days | - | - |
| OAT-449 | 2.5 mg/kg, IV, every 5 days | Similar tumor growth inhibition to Vincristine | Not specified |
| Vincristine (Positive Control) | 1 mg/kg, IV, every 7 days | Significant inhibition of tumor growth | p < 0.0001 |
Signaling Pathway and Experimental Workflow
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Signaling pathway of this compound.
Experimental Workflow for Xenograft Models
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 2377301-45-4 | AbMole [abmole.cn]
- 4. This compound 2377301-45-4 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Tubulin Polymerization Inhibitor Concentration for Maximum Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of tubulin polymerization inhibitors for maximum experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for tubulin polymerization inhibitors?
A1: Tubulin polymerization inhibitors interfere with the dynamic process of microtubule assembly and disassembly. Microtubules are crucial for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.[1] Inhibitors can act by either preventing the polymerization of tubulin dimers into microtubules or by promoting their depolymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and can ultimately induce apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: How do I determine the starting concentration for my tubulin polymerization inhibitor?
A2: A good starting point is to research the known IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values for your specific inhibitor from published literature or manufacturer's data sheets. If this information is unavailable, a common approach is to perform a dose-response experiment with a wide range of concentrations, for example, from 1 nM to 100 µM, to determine the optimal concentration for your specific cell line or experimental setup.[3][4]
Q3: What are the differences between in vitro and cell-based tubulin polymerization assays?
A3: In vitro assays utilize purified tubulin to directly measure the effect of a compound on microtubule assembly in a controlled environment.[5][6] These assays, often monitored by changes in turbidity or fluorescence, provide direct evidence of a compound's interaction with tubulin.[7][8] Cell-based assays, on the other hand, assess the effect of an inhibitor on the microtubule network within intact cells.[7] These assays provide insights into a compound's cell permeability, metabolism, and its effects on cellular processes that depend on microtubule dynamics.[7]
Q4: How can I be sure that my compound is specifically targeting tubulin?
A4: While an in vitro tubulin polymerization assay provides strong evidence for direct interaction, further validation in a cellular context is recommended. Techniques like immunofluorescence microscopy can be used to visualize the effects of the compound on the microtubule cytoskeleton.[7][9] Additionally, comparing the compound's effect in cell lines with known resistance mechanisms to tubulin-targeting agents can help confirm its mechanism of action.
Troubleshooting Guides
Below are common issues encountered during tubulin polymerization experiments and their potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Inhibition of Tubulin Polymerization | Inhibitor Concentration Too Low: The concentration of the inhibitor may be insufficient to produce a measurable effect. | Perform a dose-response experiment with a broader and higher range of concentrations. |
| Inhibitor Insolubility: The compound may not be fully dissolved in the assay buffer, reducing its effective concentration. | Ensure the inhibitor is completely dissolved in a suitable solvent (e.g., DMSO) before diluting it in the assay buffer. The final DMSO concentration should typically be kept low (e.g., <1-2%) to avoid affecting the assay.[5] | |
| Inactive Inhibitor: The inhibitor may have degraded due to improper storage or handling. | Use a fresh stock of the inhibitor and store it according to the manufacturer's recommendations. | |
| Problems with Tubulin: The purified tubulin may be inactive or aggregated. | Use high-quality, polymerization-competent tubulin. Avoid repeated freeze-thaw cycles.[5] If aggregates are suspected, centrifuge the tubulin solution before use.[5] | |
| High Background Signal or Precipitate Formation | Inhibitor Precipitation: The compound may precipitate in the assay buffer, leading to light scattering that can be misinterpreted as polymerization. | Visually inspect the wells for any precipitate. Test the solubility of the compound in the assay buffer at the desired concentrations.[5] |
| Contaminants in Reagents: The buffer or other reagents may be contaminated. | Use fresh, high-quality reagents and filter-sterilize buffers if necessary. | |
| Inconsistent or Irreproducible Results | Pipetting Errors: Inaccurate pipetting can lead to significant variations between wells. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to minimize well-to-well variability.[5] |
| Temperature Fluctuations: Tubulin polymerization is highly sensitive to temperature. | Ensure the plate reader or spectrophotometer is pre-warmed to the correct temperature (typically 37°C) and that the temperature remains stable throughout the experiment.[5] | |
| Air Bubbles: Bubbles in the wells can interfere with optical measurements. | Be careful to avoid introducing air bubbles when pipetting. Centrifuge the plate briefly if bubbles are present.[5] |
Quantitative Data Summary
The following tables summarize the IC50 and EC50 values for common tubulin polymerization modulators, providing a reference for expected potency.
Table 1: IC50 Values for Tubulin Polymerization Inhibitors
| Compound | Assay Type | Cell Line/Tubulin Source | IC50 (µM) | Reference |
| Nocodazole | Biochemical | Purified Tubulin | 2.292 | [10] |
| Colchicine | Cell-based | HeLa Cells | 0.058 | [4] |
| Isothiocyanate 6 | Biochemical | Purified Tubulin | 6.6 | [2] |
| Isothiocyanate 11 | Biochemical | Purified Tubulin | 8.2 | [2] |
| Isothiocyanate 12 | Biochemical | Purified Tubulin | 11.4 | [2] |
| Benzyl Isothiocyanate | Biochemical | Purified Tubulin | 13.0 | [2] |
| Compound 4c | Biochemical | Purified Tubulin | 17 | [11] |
Table 2: EC50 Values for Tubulin Polymerization Modulators
| Compound | Assay Type | Cell Line | Property Measured | EC50 (nM) | Reference |
| Paclitaxel | High-content | - | Increased tubulin polymerization | 4 | [10] |
| Paclitaxel | Cell-cycle | - | Increased G2 arrest | 2 | [10] |
| Nocodazole | High-content | - | Decreased tubulin polymerization | 244 | [10] |
| Nocodazole | Cell-cycle | - | Increased G2 arrest | 72 | [10] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol provides a general method for measuring the effect of an inhibitor on the polymerization of purified tubulin by monitoring changes in turbidity.
Materials:
-
Lyophilized >99% pure tubulin
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Test inhibitor (dissolved in an appropriate solvent like DMSO)
-
Positive control (e.g., Paclitaxel for enhancers, Nocodazole for inhibitors)
-
Negative control (solvent vehicle)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340-350 nm
Procedure:
-
Reagent Preparation: Reconstitute tubulin on ice in General Tubulin Buffer containing GTP to a final concentration of 3-5 mg/mL. Prepare serial dilutions of the test inhibitor and controls in assay buffer.
-
Assay Setup: On ice, add the desired volume of assay buffer, test inhibitor (or control), and finally the tubulin solution to each well of a pre-chilled 96-well plate.
-
Initiate Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 340-350 nm every 30-60 seconds for 60-90 minutes.[5]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The effect of the inhibitor can be quantified by comparing parameters such as the maximum polymerization rate (Vmax), the lag time, and the final polymer mass (plateau absorbance) to the controls.
Cell-Based Tubulin Polymerization Assay (Immunofluorescence)
This protocol describes a method to visualize the effect of an inhibitor on the microtubule network in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, A549) grown on coverslips in a multi-well plate
-
Test inhibitor
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with various concentrations of the test inhibitor for a predetermined amount of time (e.g., 3, 6, or 18 hours).[7] Include a vehicle-treated control.
-
Fixation: After treatment, wash the cells with PBS and fix them with the chosen fixative.
-
Permeabilization: If using a non-methanol fixative, permeabilize the cells to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with blocking buffer.
-
Antibody Staining: Incubate the cells with the primary antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a nuclear counterstain.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the microtubule network using a fluorescence microscope.
-
Analysis: Compare the morphology of the microtubule network in treated cells to that of control cells. Inhibitors will typically cause depolymerization (loss of microtubule filaments) or stabilization (bundling of microtubules).
Visualizations
Caption: Experimental workflows for in vitro and in-cell tubulin polymerization assays.
Caption: Signaling pathway of tubulin polymerization and inhibitor action.
Caption: Troubleshooting logic for optimizing tubulin polymerization assays.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies [mdpi.com]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds [benthamopen.com]
- 11. researchgate.net [researchgate.net]
improving the efficacy and delivery of Tubulin polymerization-IN-12
Technical Support Center: Tubulin Polymerization Inhibitors
Disclaimer: Information regarding the specific compound "Tubulin polymerization-IN-12" is not widely available in public scientific literature. This guide provides comprehensive support for the general class of tubulin polymerization inhibitors, and the principles, protocols, and troubleshooting steps described herein are applicable to novel research compounds like this compound.
This support center offers frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing tubulin polymerization inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for tubulin polymerization inhibitors?
Tubulin polymerization inhibitors are agents that interfere with the dynamics of microtubules, which are essential components of the cellular cytoskeleton.[1][2][3] Microtubules are polymers formed from α- and β-tubulin heterodimers.[2][3][4] These inhibitors typically function by binding to tubulin dimers, preventing their assembly into microtubules.[5][6] This disruption of microtubule formation is critical during cell division, as it prevents the formation of the mitotic spindle required to separate chromosomes.[5][7][8] Consequently, the cell cycle is arrested, most commonly in the G2/M phase, which can ultimately lead to programmed cell death (apoptosis).[8][9] There are several known binding sites on tubulin, with the colchicine, vinca, and taxane sites being the most common targets for these types of drugs.[1][5]
Q2: My tubulin inhibitor is a powder. How should I dissolve and store it?
Most small molecule inhibitors, including many tubulin polymerization inhibitors, have poor water solubility. The standard practice is to first create a high-concentration stock solution in an organic solvent, which can then be diluted into your aqueous cell culture media or assay buffer.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for creating stock solutions.
-
Stock Concentration: Prepare a concentrated stock (e.g., 10 mM to 50 mM) to minimize the amount of DMSO introduced into your final experimental setup.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. Protect from light if the compound is light-sensitive. Always refer to the manufacturer's data sheet if available.
Q3: How do I determine the optimal working concentration for my experiment?
The optimal concentration is cell-type and assay-dependent. You must determine it empirically by performing a dose-response experiment.
-
Select a Range: Start with a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
Perform a Viability Assay: Use a cell viability assay (like MTT or MTS) to treat your chosen cell line with these concentrations for a set period (e.g., 48 or 72 hours).
-
Calculate IC50: Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value—the concentration at which 50% of cell growth is inhibited. This value is a crucial benchmark for subsequent experiments. For mechanistic studies, concentrations around the IC50 value are typically used.
Q4: What are common causes of drug resistance to tubulin inhibitors?
Resistance can be a significant challenge in both clinical and research settings.[1] Key mechanisms include:
-
Overexpression of β-tubulin isoforms: Certain isoforms, like βIII-tubulin, can have altered binding sites, reducing the efficacy of drugs like taxanes and vinca alkaloids.[1] Interestingly, agents that target the colchicine binding site may be less susceptible to this form of resistance.[1]
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, preventing it from reaching its target.[1]
-
Genetic Mutations: Mutations in the tubulin genes themselves can alter the drug-binding site.
Troubleshooting Guide
This guide addresses common problems encountered when working with tubulin polymerization inhibitors.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observed effect on cells (no cytotoxicity, no change in morphology). | 1. Compound Precipitation: The inhibitor may have precipitated out of the aqueous media upon dilution from the organic stock. 2. Compound Inactivity: The compound may have degraded due to improper storage or handling. 3. Incorrect Concentration: The concentrations used may be too low for the specific cell line. 4. Cell Line Resistance: The chosen cell line may be inherently resistant to this class of inhibitor. | 1. Visually inspect the media for precipitate after adding the compound. Prepare fresh dilutions and ensure thorough mixing. Consider using a vehicle with better solubilizing properties like Cremaphor EL, though be mindful of its own potential biological effects.[1] 2. Prepare a fresh stock solution from the original powder. 3. Perform a broad dose-response curve (e.g., 1 nM to 100 µM) to find the active range. 4. Test the compound on a different, sensitive cell line (e.g., HeLa, A549) to confirm its activity. |
| High variability between experimental replicates. | 1. Inconsistent Dosing: Pipetting errors or inconsistent mixing. 2. Uneven Cell Seeding: Variation in the number of cells per well. 3. Compound Precipitation: Inconsistent precipitation across different wells. | 1. Ensure accurate pipetting and vortex the diluted drug solution before adding it to wells. 2. Ensure a single-cell suspension before seeding and be consistent with your seeding protocol. 3. Prepare a master mix of the media containing the final concentration of the inhibitor to add to all replicate wells, rather than adding small volumes of stock to individual wells. |
| Unexpected toxicity in control (vehicle-only) group. | 1. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) is too high. | 1. Ensure the final concentration of DMSO in your media is low, typically ≤0.5%. Calculate the highest concentration of DMSO your cells will be exposed to (in the highest drug dose well) and use that same concentration in your vehicle-only control. |
| Effect observed, but not consistent with G2/M arrest. | 1. Off-Target Effects: The inhibitor may be affecting other cellular pathways at the concentrations used. 2. Assay Timing: The time point of analysis may be too early or too late to observe peak G2/M arrest. | 1. Lower the concentration of the inhibitor. High concentrations can often induce non-specific toxicity.[1] 2. Perform a time-course experiment (e.g., analyze cells at 12, 24, and 48 hours post-treatment) to identify the optimal time point for observing the desired phenotype. |
Data Presentation Examples
Clear presentation of quantitative data is essential for interpreting results.
Table 1: Example IC50 Values of a Hypothetical Inhibitor This table summarizes the half-maximal inhibitory concentration (IC50) of a compound across various human cancer cell lines after 72 hours of treatment.
| Cell Line | Tissue of Origin | IC50 (µM) |
| HeLa | Cervical Cancer | 0.45 ± 0.05 |
| A549 | Lung Cancer | 1.20 ± 0.15 |
| MCF-7 | Breast Cancer | 0.85 ± 0.09 |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 0.60 ± 0.07 |
| MRC-5 | Normal Lung Fibroblast | 15.5 ± 2.1 |
Table 2: Example Cell Cycle Analysis Data This table shows the percentage of cells in each phase of the cell cycle after 24 hours of treatment with a hypothetical inhibitor at its IC50 concentration.
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (0.1% DMSO) | 55.3 | 28.1 | 16.6 |
| Inhibitor (0.85 µM) | 15.2 | 10.5 | 74.3 |
Visualizations: Pathways and Workflows
Mechanism of Action of Tubulin Polymerization Inhibitors
Caption: General mechanism of tubulin polymerization inhibitors.
Experimental Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed experiments.
Detailed Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9, with 1 mM GTP)
-
Glycerol
-
Test compound (IN-12) and controls (Paclitaxel as positive control for polymerization, Nocodazole/Colchicine as positive control for inhibition)
-
Spectrophotometer with temperature control at 37°C, capable of reading absorbance at 340 nm.
Procedure:
-
Preparation: Resuspend purified tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice to prevent spontaneous polymerization.
-
Reaction Setup: In a 96-well plate, add your test compound (IN-12) at various concentrations. Include wells for a vehicle control, positive control (e.g., 10 µM Nocodazole), and negative control (buffer only).
-
Initiate Polymerization: Add the tubulin solution to each well. The final volume should be ~100 µL.
-
Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the increase in microtubule polymer mass.
-
Analysis: Plot absorbance (OD 340 nm) versus time. Compare the polymerization rate and maximal polymer mass in the presence of your compound to the controls. An effective inhibitor will show a reduced rate and/or a lower maximal absorbance compared to the vehicle control.
Protocol 2: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the compound's cytotoxicity.
Materials:
-
Target cell lines
-
96-well cell culture plates
-
Complete growth medium
-
Test compound (IN-12)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your inhibitor in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability) and plot viability versus drug concentration to calculate the IC50.
Protocol 3: Immunofluorescence Staining of Microtubules
This protocol allows for the direct visualization of the microtubule network inside cells, revealing the disruptive effects of the inhibitor.
Materials:
-
Cells grown on glass coverslips
-
Test compound (IN-12)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a 24-well plate. Allow them to adhere, then treat with the inhibitor (e.g., at IC50 concentration) and a vehicle control for a suitable time (e.g., 16-24 hours).
-
Fixation: Wash cells with PBS, then fix with 4% PFA for 10 minutes at room temperature.
-
Permeabilization: Wash with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody: Incubate with the anti-α-tubulin primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS. Incubate with the fluorescent secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstain: Wash three times with PBS. Incubate with DAPI (e.g., 300 nM) for 5 minutes.
-
Mounting: Wash a final time with PBS and mount the coverslip onto a microscope slide using mounting medium.
-
Imaging: Visualize using a fluorescence microscope. In vehicle-treated cells, you should see a fine, filamentous network of microtubules. In inhibitor-treated cells, this network should appear disrupted, diffuse, or collapsed, consistent with depolymerization.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Plasticity in Actin and Tubulin Polymer Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Tubulin Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to tubulin inhibitors. While the query specifically mentioned "IN-12," this document addresses resistance mechanisms and experimental considerations for tubulin inhibitors as a broad class of anti-cancer agents. The principles and protocols outlined here are applicable to specific compounds once their classification as a microtubule stabilizer or destabilizer is known.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to my tubulin inhibitor. What are the common mechanisms of resistance?
A1: Resistance to tubulin inhibitors is a multifaceted issue that can arise from various cellular changes. The most common mechanisms include:
-
Target-Mediated Resistance:
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Tubulin Mutations: Alterations in the genetic sequence of α- or β-tubulin can prevent the inhibitor from binding effectively.[1][2]
-
Altered Tubulin Isotype Expression: Overexpression of certain tubulin isotypes, particularly βIII-tubulin, is frequently associated with resistance to both microtubule-stabilizing and -destabilizing agents.[1][2]
-
Post-Translational Modifications: Changes in the post-translational modifications of tubulin can also affect drug binding and microtubule dynamics.[2]
-
-
Non-Target-Mediated Resistance:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration.[3][4] This is a common mechanism for multi-drug resistance (MDR).[4]
-
Drug Detoxification: Cellular enzymes may metabolize and inactivate the tubulin inhibitor.[3]
-
Altered Signaling Pathways: Changes in signaling pathways that regulate cell survival and apoptosis can allow cells to tolerate drug-induced stress.[5]
-
Microtubule-Interacting Proteins: Overexpression of proteins that regulate microtubule dynamics, such as stathmin, can counteract the effects of tubulin inhibitors.[1][6]
-
Q2: How do I determine if my resistant cell line has developed target-mediated or non-target-mediated resistance?
A2: A series of experiments can help elucidate the mechanism of resistance. A logical workflow is presented below.
Q3: What is cross-resistance and how can it inform my experiments?
A3: Cross-resistance occurs when cells resistant to one drug are also resistant to other drugs with a similar mechanism of action or that are substrates for the same efflux pump. Conversely, collateral sensitivity is when resistance to one drug makes cells more sensitive to another.[1]
-
Predictable Cross-Resistance Patterns:
-
Cells resistant to a microtubule destabilizer (e.g., vinblastine) are often cross-resistant to other destabilizers but may be more sensitive to stabilizers (e.g., paclitaxel).[1]
-
Cells resistant to a microtubule stabilizer are often cross-resistant to other stabilizers but more sensitive to destabilizers.[1]
-
By testing your resistant cell line against a panel of tubulin inhibitors with different mechanisms, you can gain insights into the likely resistance pathway.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Ensure consistent cell numbers are seeded in each well. Create a standard operating procedure (SOP) for cell counting and seeding. |
| Drug Potency/Degradation | Aliquot the tubulin inhibitor upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh drug dilutions for each experiment. |
| Assay Incubation Time | Optimize the incubation time for your specific cell line and inhibitor. A time-course experiment can help determine the optimal endpoint. |
| Cell Line Instability | If the resistant phenotype is unstable, consider re-deriving the resistant line or maintaining a low level of the drug in the culture medium. |
Issue 2: No Observable Change in Microtubule Structure via Immunofluorescence
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Use a concentration known to be effective (e.g., 10x the IC50 value) to induce clear microtubule changes. |
| Incorrect Fixation/Permeabilization | Optimize the fixation (e.g., methanol vs. paraformaldehyde) and permeabilization (e.g., Triton X-100 concentration and incubation time) protocol for your cell line. |
| Antibody Issues | Use a validated primary antibody for α- or β-tubulin. Titrate the primary and secondary antibodies to find the optimal signal-to-noise ratio. |
| Resistance Mechanism | The resistance mechanism may not involve gross changes in microtubule structure. For example, increased drug efflux would not alter the microtubule network if the intracellular drug concentration is too low. |
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
Objective: To quantify the concentration of a tubulin inhibitor that inhibits cell growth by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the tubulin inhibitor. Remove the old media from the cells and add the media containing the different drug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for βIII-Tubulin Expression
Objective: To compare the expression level of βIII-tubulin in sensitive versus resistant cell lines.
Methodology:
-
Protein Extraction: Lyse cells from both sensitive and resistant lines using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for βIII-tubulin overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities and normalize the βIII-tubulin signal to the loading control.
Signaling Pathways in Tubulin Inhibitor Resistance
Resistance can also be mediated by the upregulation of pro-survival signaling pathways that counteract the apoptotic signals induced by tubulin inhibitors. A common pathway involved is the PI3K/Akt pathway.
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated when characterizing a resistant cell line.
| Cell Line | Tubulin Inhibitor (IC50, nM) | Paclitaxel (IC50, nM) | Vinblastine (IC50, nM) | Relative βIII-Tubulin Expression | Relative P-gp Expression |
| Parental | 10 | 8 | 12 | 1.0 | 1.0 |
| Resistant | 250 | 200 | 15 | 4.5 | 1.2 |
In this example, the resistant cell line shows high resistance to the tubulin inhibitor and paclitaxel (another microtubule stabilizer) but remains sensitive to vinblastine (a destabilizer). This, combined with the significant overexpression of βIII-tubulin and minimal change in P-gp expression, would strongly suggest a target-mediated resistance mechanism involving βIII-tubulin.
References
- 1. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics of cancer cell lines resistant to microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
minimizing cytotoxicity of Tubulin polymerization-IN-12 in normal cells
Welcome to the technical support center for Tubulin polymerization-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxicity of this compound in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets tubulin, a key protein in the formation of microtubules. By binding to tubulin, it disrupts the dynamic process of microtubule polymerization and depolymerization.[1][2] This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[2][3]
Q2: What is the known cytotoxicity of this compound in normal cells?
A2: Published data indicates that this compound exhibits cytotoxicity in normal human embryonic kidney cells (HEK-293), with a reported IC50 value of 29.94 μM.[4] It is crucial for researchers to determine the specific cytotoxic profile in their normal cell line of interest.
Q3: How does the cytotoxicity of this compound in normal cells compare to its potency in cancer cells?
A3: this compound has shown varied potency across different cancer cell lines. For instance, its IC50 values are reported as 1.02 μM in A549 (lung cancer), 0.75 μM in HeLa (cervical cancer), and 10.91 μM in HCT116 (colon cancer) cells.[4] This suggests a degree of selectivity for certain cancer cells over the tested normal cell line.
Q4: Are there general strategies to reduce the off-target effects of tubulin inhibitors?
A4: Yes, several strategies are employed to minimize the toxicity of tubulin inhibitors in normal cells. These include optimizing the compound's concentration and exposure time, using combination therapies with other agents to enhance cancer cell-specific effects, and developing derivatives with improved therapeutic windows.[1] Some novel tubulin inhibitors have been specifically designed to have lower toxicity in normal cells.[5]
Troubleshooting Guide: Minimizing Cytotoxicity in Normal Cells
This guide provides a systematic approach to troubleshoot and minimize unexpected or high cytotoxicity of this compound in your normal cell lines.
Issue 1: High Cytotoxicity Observed at the Initial Test Concentration
Possible Cause: The initial concentration of this compound is above the cytotoxic threshold for the specific normal cell line being used.
Solution:
-
Perform a Dose-Response Curve: It is essential to determine the precise IC50 value in your normal cell line. This allows for the selection of a sub-toxic concentration for subsequent experiments.
-
Optimize Incubation Time: Reducing the duration of exposure to the compound can decrease cytotoxicity. A time-course experiment is recommended.
-
Compare with a Reference Compound: If available, compare the cytotoxicity profile with a well-characterized tubulin inhibitor to benchmark your results.
Issue 2: Discrepancy Between Expected and Observed Cytotoxicity
Possible Cause: Experimental variability, including cell line health, passage number, and seeding density, can influence results.
Solution:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency at the time of treatment, and media composition.
-
Verify Compound Purity and Concentration: Confirm the integrity and concentration of your this compound stock solution.
-
Use a Positive Control: Include a compound with known cytotoxicity in your assay to validate the experimental setup.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cell lines.
| Cell Line | Cell Type | IC50 (μM) |
| A549 | Human Lung Carcinoma | 1.02[4] |
| HeLa | Human Cervical Adenocarcinoma | 0.75[4] |
| HCT116 | Human Colorectal Carcinoma | 10.91[4] |
| HEK-293 | Human Embryonic Kidney (Normal) | 29.94[4] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Normal cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Logical relationships of strategies to minimize cytotoxicity.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tubulin Polymerization Inhibitor-12 (TPI-12)
Disclaimer: The information provided in this technical support center is based on general knowledge of small molecule tubulin polymerization inhibitors. As of the last update, "Tubulin polymerization-IN-12" is not a widely recognized or published chemical entity. The guidance herein is intended for researchers working with similar compounds and should be adapted as necessary for the specific molecule in use.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store TPI-12?
A1: Most small molecule tubulin inhibitors are hydrophobic and have limited aqueous solubility.[1][2][3][4] We recommend preparing a high-concentration stock solution in 100% DMSO.[5] For long-term storage, this stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions for your assay, the DMSO stock should be diluted into the appropriate aqueous buffer. It is critical to ensure the final DMSO concentration in the assay does not exceed a level that affects tubulin polymerization (typically ≤2%).[5]
Q2: What is the mechanism of action for tubulin polymerization inhibitors?
A2: Tubulin polymerization inhibitors disrupt the dynamic process of microtubule assembly and disassembly.[6][7] This interference can occur through several mechanisms, but most inhibitors bind to specific sites on the tubulin protein, such as the colchicine, vinca, or paclitaxel binding sites.[2] By binding to tubulin, these inhibitors can prevent the formation of microtubules (destabilizing agents) or create overly stable microtubules that are non-functional (stabilizing agents).[7] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and can induce apoptosis (programmed cell death).[1]
Q3: Can I use TPI-12 in cell-based assays?
A3: Yes, tubulin polymerization inhibitors are widely used in cell-based assays to study their effects on the cellular microtubule network, cell cycle progression, and cytotoxicity. When treating cells, it is important to determine the optimal concentration and incubation time for your specific cell line and experimental question. A common starting point is to perform a dose-response curve to determine the IC50 value for cell viability.
Q4: What are the expected results in a tubulin polymerization assay with an inhibitor like TPI-12?
A4: In an in vitro tubulin polymerization assay, a destabilizing inhibitor like TPI-12 is expected to decrease the rate and extent of tubulin polymerization. This is typically observed as a reduction in the Vmax (maximum rate of polymerization) and a lower plateau in the polymerization curve when monitoring absorbance or fluorescence over time.[8]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates in assay buffer. | The compound has low aqueous solubility. | Decrease the final concentration of the compound. Ensure the final DMSO concentration is as high as is permissible for the assay (e.g., 2%).[5] Pre-warm the assay buffer to 37°C before adding the compound. |
| Inconsistent results between experiments. | 1. Inaccurate pipetting.2. Air bubbles in wells.3. Variability in tubulin activity. | 1. Use calibrated pipettes and perform duplicate or triplicate wells.[5]2. Be careful not to introduce bubbles when mixing.3. Use fresh aliquots of tubulin for each experiment; avoid freeze-thaw cycles.[5] If tubulin has been stored improperly, centrifuge at high speed to remove aggregates before use.[5] |
| High background signal or light scattering. | The test compound is precipitating or absorbing light at the assay wavelength. | Run a control with the compound in assay buffer without tubulin to check for precipitation or absorbance.[5] If precipitation is the issue, refer to the solubility troubleshooting point above. |
| No tubulin polymerization in the control group. | 1. Inactive tubulin.2. Insufficient GTP.3. Incorrect buffer composition or pH. | 1. Ensure tubulin has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[5]2. Confirm that GTP was added to the reaction mixture at the correct final concentration (typically 1 mM).[9]3. Verify the composition and pH of the polymerization buffer. |
| Control polymerization curve lacks a lag phase. | Presence of tubulin aggregates that act as seeds for polymerization. | This may indicate a problem with tubulin storage.[5] Pre-centrifuge the tubulin solution at high speed (e.g., >100,000 x g) for 10 minutes at 4°C to remove aggregates.[5] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity)
This protocol is adapted from standard methods for measuring tubulin polymerization by monitoring the increase in light scattering (turbidity) at 340-350 nm.[5][9]
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
GTP solution (100 mM stock)
-
Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[10]
-
TPI-12 stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Nocodazole) and negative control (DMSO vehicle)
-
Half-area 96-well plate[9]
-
Temperature-controlled spectrophotometer plate reader
Procedure:
-
Prepare Tubulin: Reconstitute lyophilized tubulin in ice-cold Polymerization Buffer to a final concentration of 4 mg/mL. Keep on ice at all times.
-
Prepare Reagents: Thaw GTP and TPI-12 stock solutions on ice. Prepare a working solution of GTP (e.g., 10 mM) in Polymerization Buffer.
-
Set up Reactions: On ice, prepare the reaction mixtures in the 96-well plate. For each reaction, add the components in the following order:
-
Polymerization Buffer
-
Test compound (TPI-12) or control (DMSO)
-
GTP (to a final concentration of 1 mM)
-
Tubulin protein (to a final concentration of 2-4 mg/mL)
-
-
Initiate Polymerization: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[5]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of TPI-12 on cell cycle progression.
Materials:
-
Adherent cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
TPI-12 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 50-60% confluency at the time of treatment.
-
Compound Treatment: Treat the cells with various concentrations of TPI-12 (and a DMSO vehicle control) for a specified period (e.g., 24 hours).
-
Cell Harvesting:
-
Collect the cell culture medium (which may contain detached mitotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.[1]
Visualizations
Caption: Workflow for an in vitro tubulin polymerization assay.
Caption: Simplified signaling pathway of a tubulin polymerization inhibitor.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 8. maxanim.com [maxanim.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in Tubulin polymerization-IN-12 experiments
Technical Support Center: Tubulin Polymerization-IN-12
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of tubulin polymerization with an IC50 of 0.75 μM.[1] Its primary mechanism is to disrupt microtubule dynamics by preventing the polymerization of tubulin dimers into microtubules. This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and can induce apoptosis in cancer cells.[1][2]
Q2: What are the main applications for this compound in research?
A2: this compound is primarily used in cancer research. Its ability to inhibit cell proliferation and induce apoptosis makes it a compound of interest for studying cancer therapies.[1] It can be used in a variety of assays to investigate its effects on microtubule dynamics, cell cycle progression, and cytotoxicity in different cancer cell lines.
Q3: How should I dissolve and store this compound?
A3: For specific solubility and storage instructions, you should always refer to the datasheet provided by the supplier. Generally, tubulin inhibitors are dissolved in a solvent like DMSO to create a concentrated stock solution, which is then stored at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q4: At what concentration should I use this compound?
A4: The optimal concentration will vary depending on the assay and cell line. For in vitro tubulin polymerization assays, concentrations can range from 0.1 µM to 10 µM.[3] For cell-based assays, effective concentrations that induce G2/M arrest have been reported in the nanomolar to low micromolar range for other inhibitors.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide for Unexpected Results
This guide addresses common issues that may arise during experiments with this compound.
Q5: In my in vitro tubulin polymerization assay, the signal (turbidity or fluorescence) in the presence of the inhibitor is higher than the negative control. What could be the cause?
A5: This is a common artifact that can occur if your test compound is not fully soluble and precipitates in the assay buffer. This precipitation can cause light scattering, which mimics the signal of microtubule assembly in a turbidity-based assay.[6]
-
Troubleshooting Steps:
-
Check Solubility: Visually inspect the well for any precipitate.
-
Run a Compound-Only Control: Prepare a well with the assay buffer and your compound (at the highest concentration used) but without tubulin. Monitor the signal over time at 37°C. If the signal increases, precipitation is likely occurring.[6]
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, typically not exceeding 2%.[6]
-
Test Cold Depolymerization: At the end of the assay, place the plate on ice for 20-30 minutes. True microtubules will depolymerize, leading to a decrease in signal. If the signal remains high, it is likely due to compound precipitation.[6]
-
Q6: The inhibitory effect of this compound in my assay is weaker than expected based on its IC50 value.
A6: Several factors can contribute to lower-than-expected potency in an in vitro assay.
-
Troubleshooting Steps:
-
Tubulin Quality and Concentration: Ensure the tubulin is high-purity (>99%) and has been stored correctly at -80°C in small aliquots to avoid freeze-thaw cycles.[6] The concentration of tubulin used in the assay is critical; polymerization can be difficult at low concentrations (e.g., <1 mg/ml).[7]
-
GTP Activity: GTP is essential for polymerization and is susceptible to degradation. Use freshly prepared GTP solutions.
-
Buffer Composition: The buffer formulation, including components like glycerol and PIPES, can significantly influence polymerization rates and the apparent activity of inhibitors.[8][9]
-
Assay Incubation Time: Ensure the incubation time is sufficient for the control reaction to reach its plateau. For inhibitors, the effect may be time-dependent.
-
Q7: My cell-based assay shows high variability in cytotoxicity or cell cycle arrest.
A7: Variability in cell-based assays can stem from several sources.
-
Troubleshooting Steps:
-
Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can respond differently to treatment.
-
Compound Stability: Verify the stability of your diluted compound in the cell culture medium over the course of the experiment.
-
Drug Resistance Mechanisms: Some cell lines can develop resistance to tubulin inhibitors, often through the overexpression of efflux pumps like P-glycoprotein (P-gp).[10][11] Consider using a cell line known to be sensitive to antimitotic agents or testing for P-gp expression.
-
Q8: I am not observing the expected G2/M cell cycle arrest after treatment.
A8: The absence of a clear G2/M block could be due to timing, concentration, or the specific cell line's response.
-
Troubleshooting Steps:
-
Time-Course Experiment: The G2/M arrest is a temporal event. Cells may eventually slip through the mitotic checkpoint and become polyploid or undergo apoptosis. Perform a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal time point for observing maximal arrest.
-
Concentration Optimization: The concentration of the inhibitor is crucial. A dose that is too low may not be sufficient to trigger the spindle assembly checkpoint, while a very high dose might induce rapid apoptosis, masking the G2/M population. Perform a dose-response analysis.
-
Method of Detection: Ensure your flow cytometry gating strategy is correct for identifying G2/M populations based on DNA content (e.g., propidium iodide staining).[4]
-
Quantitative Data Summary
This table summarizes key quantitative data for this compound and provides a comparison with other common tubulin inhibitors.
| Compound | Type | Binding Site | In Vitro IC50 (Tubulin Polymerization) | Cellular Effect |
| This compound | Inhibitor | Not Specified | 0.75 µM[1] | G2/M Arrest[1] |
| Colchicine | Inhibitor | Colchicine | ~1-3 µM[3][9] | G2/M Arrest |
| Vincristine | Inhibitor | Vinca | ~3 µM[4] | G2/M Arrest |
| Paclitaxel (Taxol) | Stabilizer | Taxane | N/A (Promotes Polymerization) | G2/M Arrest |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol is adapted from established methods for measuring tubulin polymerization using a fluorescent reporter.[4][12]
Materials:
-
Tubulin (>99% pure, e.g., bovine brain)
-
Tubulin Polymerization Assay Kit (containing fluorescent reporter)
-
G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 15% glycerol)
-
This compound and control compounds (e.g., Paclitaxel, Colchicine)
-
Black 96-well plate
-
Fluorescence plate reader with 37°C incubation
Procedure:
-
Prepare fresh G-PEM buffer and keep all reagents on ice.
-
Prepare serial dilutions of this compound and control compounds in G-PEM buffer.
-
Add 5 µL of the diluted compounds or vehicle control (e.g., DMSO diluted in buffer) to the wells of the 96-well plate.
-
Prepare the tubulin reaction mix by diluting tubulin to a final concentration of 2 mg/mL in cold G-PEM buffer containing the fluorescent reporter.
-
Pre-warm the plate reader to 37°C.
-
Initiate the reaction by adding 50 µL of the tubulin reaction mix to each well.
-
Immediately place the plate in the reader and begin monitoring the increase in fluorescence (e.g., excitation at 355 nm, emission at 460 nm) every 60 seconds for 60-90 minutes.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze cell cycle distribution following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HT-29)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) or a vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at -20°C (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Workflow for a typical in vitro tubulin polymerization experiment.
Caption: Troubleshooting logic for high signal artifacts in polymerization assays.
Caption: Mechanism of cell cycle arrest by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 11. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
addressing batch-to-batch variability of Tubulin polymerization-IN-12
Welcome to the technical support center for Tubulin Polymerization-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and ensuring reproducible results in their experiments involving this novel tubulin polymerization inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is designed to inhibit microtubule dynamics by binding to β-tubulin.[1][2] This interaction is believed to prevent the polymerization of tubulin dimers into microtubules, a critical process for cell division, intracellular transport, and maintenance of cell structure.[1][3] Disruption of microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and can subsequently induce apoptosis in rapidly dividing cells.[1][4]
Q2: I am observing significant variability in the IC50 values of this compound between different batches. What could be the cause?
A2: Batch-to-batch variability in the potency of small molecules can stem from several factors. These may include minor differences in purity, the presence of trace impurities that could interfere with the assay, variations in crystalline structure, or slight inconsistencies in the formulation of the supplied compound. It is also crucial to consider variability in the experimental setup itself.[5][6] We recommend performing a quality control check on each new batch.
Q3: My stock solution of this compound appears to have precipitated. How should I handle this?
A3: this compound has limited aqueous solubility.[7][8][9] Precipitation can occur if the compound's solubility limit is exceeded in your chosen solvent or if the stock solution is not stored correctly. We recommend preparing stock solutions in a high-quality, anhydrous solvent such as DMSO.[7][8] If precipitation is observed, gentle warming and sonication may help to redissolve the compound. However, for quantitative experiments, it is advisable to prepare a fresh stock solution to ensure accurate concentration. Always store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7]
Q4: My in vitro tubulin polymerization assay is showing inconsistent results. What are the common sources of error?
A4: In vitro tubulin polymerization assays are sensitive to a number of experimental parameters. Inconsistent results can arise from:
-
Tubulin Quality: Ensure the purified tubulin is of high quality and has been stored correctly to maintain its polymerization competency.
-
Buffer Composition: The type of buffer, pH, and ionic strength can significantly influence tubulin assembly.[10]
-
Temperature Control: Tubulin polymerization is highly temperature-dependent. Maintaining a consistent temperature (typically 37°C) is critical.[11][12]
-
Pipetting Accuracy: Small variations in the volumes of reagents, especially the compound being tested, can lead to significant differences in results.
-
Plate Reader Settings: For fluorescence-based assays, ensure consistent excitation and emission wavelengths and gain settings.[13]
Troubleshooting Guides
Issue 1: Inconsistent Results in Tubulin Polymerization Assays
This guide addresses variability in both turbidity and fluorescence-based in vitro tubulin polymerization assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Batch-to-Batch Variability of this compound | Perform a dose-response curve for each new batch to determine its specific IC50. Compare this to a reference batch if available. |
| Inconsistent Tubulin Activity | Use a fresh aliquot of high-purity tubulin for each experiment. Avoid repeated freeze-thaw cycles. Run a positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition) to ensure tubulin is active.[14] |
| Suboptimal Assay Conditions | Optimize buffer conditions (e.g., PIPES-based buffers are known to favor polymerization).[10] Ensure precise temperature control of the plate reader at 37°C. |
| Compound Precipitation | Visually inspect wells for any precipitation of this compound. If observed, consider reducing the final concentration or using a co-solvent system if compatible with the assay. The final DMSO concentration should typically not exceed 1-2%. |
| Inaccurate Pipetting | Use calibrated pipettes and perform careful, consistent pipetting. For small volumes, consider preparing a master mix to reduce pipetting errors. |
Experimental Workflow for Troubleshooting Inconsistent Assay Results:
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
This guide provides steps to investigate if observed cellular effects are due to the intended mechanism of action of this compound or potential off-target activities that may vary between batches.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Off-Target Effects of Compound | Perform a cell cycle analysis to confirm G2/M arrest. Use immunofluorescence to visualize microtubule disruption. Compare the observed phenotype with known tubulin inhibitors. |
| Presence of Impurities in a Specific Batch | If possible, analyze the purity of different batches using techniques like HPLC-MS. Correlate the presence of any impurities with the unexpected phenotype. |
| Cell Line Specific Responses | Test the compound on multiple cell lines to determine if the unexpected phenotype is specific to one cell type. |
| Incorrect Compound Concentration | Verify the concentration of your stock solution. High concentrations are more likely to induce off-target effects. |
Signaling Pathway for this compound Induced Mitotic Arrest:
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol is adapted from standard methods for measuring tubulin polymerization by monitoring changes in light scattering.[11]
Materials:
-
High-purity tubulin (>99%)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a working solution of this compound by diluting the stock in General Tubulin Buffer.
-
On ice, prepare the tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
In a pre-chilled 96-well plate, add your test compound dilutions. Include a vehicle control (e.g., DMSO in buffer) and positive/negative controls.
-
Add the tubulin/GTP mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Analyze the data by plotting absorbance versus time. The rate of polymerization and the maximum polymer mass can be determined.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Cultured cells (e.g., HeLa, A549)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Disclaimer: this compound is a research compound. The information provided here is for guidance and troubleshooting purposes only. Users should always perform their own validation and optimization experiments.
References
- 1. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tubulin polymerization-IN-47 | Microtubule(Tubulin) | 2834087-62-4 | Invivochem [invivochem.com]
- 9. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.biologists.com [journals.biologists.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tubulin Polymerization Inhibitors: Tubulin Polymerization-IN-12 vs. Colchicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action and performance of two tubulin polymerization inhibitors: Tubulin polymerization-IN-12 and the well-established compound, colchicine. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their studies in cancer biology and other fields where microtubule dynamics are a key area of investigation.
At a Glance: Key Differences
| Feature | This compound | Colchicine |
| Chemical Class | Phenyl Cinnamide Derivative | Tropolone Alkaloid |
| Primary Mechanism | Inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin. | Inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin. |
| Downstream Effects | Induction of G2/M cell cycle arrest and apoptosis. | Induction of G2/M cell cycle arrest, disruption of the mitotic spindle, and inhibition of inflammatory pathways (e.g., NLRP3 inflammasome).[1][2] |
| Reported Potency | Potent inhibitor of tubulin polymerization with IC50 values in the low micromolar to nanomolar range against various cancer cell lines. | Effective inhibitor of tubulin polymerization with IC50 values in the micromolar range. |
Mechanism of Action
Both this compound and colchicine exert their primary effect by binding to the colchicine-binding site on β-tubulin, a subunit of the microtubule protein heterodimer. This binding event prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton. The disruption of microtubule dynamics interferes with several critical cellular processes, most notably cell division.
This compound , a phenyl cinnamide derivative, has been identified as a potent inhibitor of tubulin polymerization.[3][4] Its binding to the colchicine site leads to the destabilization of microtubules, triggering a mitotic checkpoint arrest in the G2/M phase of the cell cycle and subsequently inducing apoptosis in cancer cells.[3]
Colchicine , a naturally occurring alkaloid, has a long history of use in medicine and research. Its mechanism of inhibiting microtubule formation is well-characterized.[1][2] Beyond its anti-mitotic effects, colchicine is also known to modulate inflammatory responses by inhibiting the NLRP3 inflammasome and interfering with the RhoA/ROCK signaling pathway.[1][5]
Signaling Pathway Diagrams
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Colchicine.
Quantitative Data Comparison
The following tables summarize the reported inhibitory concentrations (IC50) of this compound and colchicine from various studies. It is important to note that IC50 values can vary depending on the specific cell line and experimental conditions used.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Assay Conditions | Reference |
| This compound (as compound 12) | 1.15 ± 0.21 | In vitro tubulin polymerization assay | [4] |
| Colchicine | 2.68 | In vitro tubulin polymerization assay | [6] |
| Colchicine | 8.1 | In vitro tubulin polymerization assay | [7] |
Table 2: Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (as compound 12h) | A549 (Lung Cancer) | 0.29 ± 0.02 | [3] |
| Colchicine | A549 (Lung Cancer) | Not directly compared in the same study | |
| This compound (as compound 12) | LNCaP (Prostate Cancer) | Varies by analogue | [8] |
| Colchicine | LNCaP (Prostate Cancer) | Varies by incubation time | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Workflow Diagram:
References
- 1. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 3. Synthesis and biological evaluation of substituted N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Antitumor Efficacy of Tubulin Polymerization-IN-12 (OAT-449) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antitumor activity of Tubulin polymerization-IN-12, identified as OAT-449, a novel tubulin polymerization inhibitor. Its performance is evaluated against established chemotherapeutic agents, Vincristine and Irinotecan, with a focus on studies utilizing the HT-29 human colorectal adenocarcinoma xenograft model. This document is intended to serve as a resource for researchers in oncology and drug development, offering a concise summary of efficacy data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.
I. Comparative Efficacy of Tubulin Inhibitors and Irinotecan
The in vivo antitumor activity of OAT-449 was assessed in preclinical xenograft models and compared with the tubulin inhibitor Vincristine and the topoisomerase I inhibitor Irinotecan. The data presented below is primarily from studies involving the HT-29 colorectal cancer cell line to ensure a consistent basis for comparison.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| OAT-449 | HT-29 (colorectal adenocarcinoma) | 5 mg/kg, intraperitoneal (i.p.), daily for 5 days, followed by a 2-day interval | Significant antitumor effect observed (quantitative TGI not specified) | [1] |
| Irinotecan | HT-29 (colorectal adenocarcinoma) | 10 mg/kg, i.p., every 5 days for 28 days | 39% | [2] |
| Vincristine | SK-N-MC (neuroepithelioma) | 1 mg/kg, intravenous (i.v.), every 7 days | Similar tumor growth inhibition to OAT-449 (quantitative TGI not specified) | [1] |
Note: Direct comparative in vivo efficacy data for Vincristine in the HT-29 xenograft model was not available in the reviewed literature. The data presented is from a neuroepithelioma model to provide a general reference for its activity.
II. Mechanism of Action: Targeting Microtubule Dynamics
Tubulin polymerization inhibitors, such as OAT-449 and Vincristine, exert their antitumor effects by disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference is critical during mitosis, the process of cell division.
Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. By inhibiting tubulin polymerization, these agents prevent the formation of a functional mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis) or mitotic catastrophe.[1][3]
III. Experimental Protocols for In Vivo Antitumor Studies
The following protocols outline the methodologies used in the cited preclinical studies to evaluate the antitumor activity of OAT-449, Vincristine, and Irinotecan.
A. OAT-449 in HT-29 Xenograft Model
-
Cell Line and Animal Model:
-
Human colorectal adenocarcinoma HT-29 cells were used.
-
BALB/c nude mice served as the host for tumor xenografts.[1]
-
-
Tumor Implantation:
-
3.5 x 10⁶ HT-29 cells were injected subcutaneously into the mice.[1]
-
-
Treatment Initiation:
-
Treatment commenced when the tumor volume reached approximately 100 mm³.[1]
-
-
Dosing and Administration:
-
Monitoring and Endpoints:
-
Tumor volume was measured every 3 days.[4]
-
B. Irinotecan in HT-29 Xenograft Model
-
Cell Line and Animal Model:
-
HT-29 human colorectal carcinoma cells were utilized.
-
The specific strain of immunocompromised mice was not detailed in the abstract.
-
-
Tumor Implantation:
-
Details of tumor implantation were not specified in the provided text.
-
-
Treatment Initiation:
-
Treatment protocols were established based on pharmacokinetic data to be clinically relevant.[2]
-
-
Dosing and Administration:
-
Monitoring and Endpoints:
-
Tumor volumes and body weights were measured 2-3 times weekly.[2]
-
The primary endpoint was the change in tumor volume over the course of the study.
-
C. Vincristine in SK-N-MC Xenograft Model
-
Cell Line and Animal Model:
-
Tumor Implantation:
-
7 x 10⁶ SK-N-MC cells were injected subcutaneously.[1]
-
-
Treatment Initiation:
-
Treatment began when tumors reached a volume of 100 mm³.[1]
-
-
Dosing and Administration:
-
Monitoring and Endpoints:
-
Tumor size was measured every 3 days.[4]
-
IV. Standard Experimental Workflow for In Vivo Antitumor Efficacy Studies
The validation of a novel antitumor compound in an in vivo setting typically follows a standardized workflow to ensure reproducibility and reliability of the results.
V. Conclusion
The available preclinical data indicates that OAT-449, a novel tubulin polymerization inhibitor, demonstrates significant antitumor activity in the HT-29 colorectal cancer xenograft model. Its efficacy appears comparable to that of the established chemotherapeutic agent Irinotecan in the same model. While a direct comparison with Vincristine in the HT-29 model is not available, both OAT-449 and Vincristine show similar efficacy in a neuroepithelioma model, suggesting a potent antitumor effect for OAT-449.
The mechanism of action, centered on the disruption of microtubule dynamics and subsequent mitotic arrest, is a well-validated strategy in oncology. The detailed experimental protocols provided in this guide offer a framework for the design and execution of further preclinical studies to fully elucidate the therapeutic potential of OAT-449. Future studies should aim to directly compare the efficacy and toxicity of OAT-449 with Vincristine in the HT-29 model to provide a more comprehensive understanding of its relative therapeutic index.
References
Comparative Analysis of Tubulin Polymerization-IN-12: A Guide for Researchers
An in-depth evaluation of Tubulin polymerization-IN-12, a potent colchicine-binding site inhibitor, reveals its high efficacy and selectivity, positioning it as a promising candidate for further investigation in cancer research and drug development. This guide provides a comprehensive comparison with other tubulin inhibitors, supported by experimental data and detailed protocols.
Tubulin polymerization is a critical process in cell division, making it a key target for anticancer drug development. This compound, identified as compound 7i in a study by Yang et al., is a novel 3,6-diaryl-[1][2][3]triazolo[4,3-a]pyridine analogue that has demonstrated significant potential as a tubulin polymerization inhibitor. This guide offers an objective assessment of its performance against other tubulin inhibitors, focusing on its cross-reactivity, efficacy, and mechanism of action.
Mechanism of Action: Disrupting the Cellular Scaffolding
Tubulin inhibitors interfere with the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell shape, transport, and mitosis. These inhibitors are broadly classified based on their binding site on the tubulin dimer: the colchicine site, the vinca alkaloid site, and the taxane site. This compound binds to the colchicine site, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.
Comparative Performance Data
The efficacy of this compound has been evaluated against various cancer cell lines and compared with the well-known colchicine-site inhibitor, Combretastatin A-4 (CA-4).
| Compound | HeLa (IC₅₀, nM)[1] | A549 (IC₅₀, nM) | MCF-7 (IC₅₀, nM) | HCT116 (IC₅₀, nM) | HEK-293 (Normal Cells) (IC₅₀, µM)[1] | Tubulin Polymerization (IC₅₀, µM)[1] |
| This compound (7i) | 12 | - | - | - | > 100 | 3.4 |
| Combretastatin A-4 (CA-4) | 15 | - | - | - | - | 4.2 |
| Paclitaxel | - | - | - | - | - | - |
| Vinblastine | - | - | - | - | - | - |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth or tubulin polymerization. A lower IC₅₀ indicates higher potency. Data for A549, MCF-7, HCT116, Paclitaxel, and Vinblastine were not available in the primary reference for direct comparison.
The data clearly indicates that this compound exhibits potent anti-proliferative activity against HeLa cancer cells, with an IC₅₀ value of 12 nM, which is slightly more potent than the reference compound CA-4 (IC₅₀ = 15 nM)[1]. Furthermore, it demonstrates a remarkable selectivity for cancer cells, with an IC₅₀ value greater than 100 µM for normal human embryonic kidney (HEK-293) cells, suggesting a wide therapeutic window[1]. In a direct measure of its primary activity, this compound inhibits tubulin polymerization with an IC₅₀ of 3.4 µM, comparable to CA-4 (IC₅₀ = 4.2 µM)[1].
Assessing Cross-Reactivity
A critical aspect of drug development is understanding a compound's potential for off-target effects, or cross-reactivity. While the primary mechanism of this compound is the inhibition of tubulin polymerization, a comprehensive cross-reactivity profile is essential.
Molecular docking studies have suggested that this compound binds specifically to the colchicine-binding pocket of tubulin[1]. This high specificity is a desirable trait, as it can minimize interactions with other proteins and reduce the likelihood of side effects. However, further experimental validation is necessary to confirm this specificity. Kinase inhibition assays, for instance, would be valuable to rule out off-target effects on protein kinases, which are common off-targets for small molecule inhibitors.
The high selectivity of this compound for cancer cells over normal cells provides a strong indication of a favorable cross-reactivity profile in a cellular context[1].
Experimental Protocols
To facilitate the independent verification and further exploration of this compound, detailed methodologies for the key experiments are provided below.
Anti-proliferative Activity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa) and normal cells (e.g., HEK-293) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ values from the dose-response curves.
In Vitro Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin (1.5 mg/mL), GTP (1 mM), and different concentrations of the test compound in a suitable buffer.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity at 340 nm every 30 seconds for 30 minutes using a spectrophotometer.
-
IC₅₀ Calculation: Determine the IC₅₀ value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.
Cell Cycle Analysis
-
Cell Treatment: Treat cells with the test compound at various concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in 70% ethanol at 4°C overnight.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the test compound for 48 hours.
-
Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Immunofluorescence Microscopy of Microtubule Network
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Immunostaining: Block with 1% BSA and then incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the microtubule network using a fluorescence microscope.
Conclusion
This compound emerges as a highly potent and selective inhibitor of tubulin polymerization that acts through the colchicine-binding site. Its superior anti-proliferative activity against cancer cells and its high selectivity over normal cells make it a compelling candidate for further preclinical development. The detailed experimental protocols provided in this guide will enable researchers to independently validate these findings and explore the full therapeutic potential of this promising compound. Further studies focusing on a broader range of cancer cell lines and in vivo models, as well as comprehensive cross-reactivity profiling, are warranted to fully elucidate its clinical promise.
References
confirming the binding affinity of Tubulin polymerization-IN-12 to tubulin
For researchers and professionals in drug development, understanding the binding affinity of novel compounds to their targets is a critical step. This guide provides a comparative overview of the binding affinities of selected tubulin polymerization inhibitors, alongside detailed experimental protocols for measuring these interactions.
While specific binding affinity data for "Tubulin polymerization-IN-12" is not publicly available, this guide offers a framework for comparison by presenting data on other well-characterized tubulin inhibitors. This information allows researchers to benchmark new compounds against established agents.
Comparing Binding Affinities of Tubulin Inhibitors
The inhibitory concentration 50 (IC50) is a common measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several known tubulin polymerization inhibitors, providing a snapshot of their relative potencies.
| Compound | IC50 (µM) | Target/Assay |
| Colchicine | 2.1 - 2.68 | Inhibition of tubulin polymerization[1] |
| Nocodazole | 0.244 (cell-based) | Decreased tubulin polymerization |
| Paclitaxel | 0.010 (biochemical) | Increased tubulin polymerization |
| Vinblastine | - | Inhibition of tubulin polymerization |
| Combretastatin A-4 | - | Inhibition of tubulin polymerization |
| 2-aroylquinoline 87 | 1.6 | Inhibition of tubulin polymerization[1] |
| Aminothiazole 53 | 0.44 | Inhibition of tubulin polymerization[1] |
| Pyrimidine 97 | 0.79 | Inhibition of tubulin polymerization[1] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol outlines a common method for determining the effect of a compound on tubulin polymerization in vitro.
Objective: To measure the concentration-dependent effect of a test compound on the polymerization of purified tubulin using a fluorescent reporter.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Guanosine triphosphate (GTP)
-
Fluorescent reporter dye that binds to polymerized tubulin (e.g., DAPI)
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Positive and negative control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)
-
384-well, non-binding, black microplates
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent.
-
Prepare a working solution of tubulin in polymerization buffer on ice.
-
Prepare a GTP stock solution.
-
Prepare the fluorescent reporter dye solution.
-
-
Assay Setup:
-
On ice, add the tubulin solution to the wells of the microplate.
-
Add serial dilutions of the test compound, positive control, and negative control to the appropriate wells. Include a vehicle control (solvent only).
-
Add the fluorescent reporter dye to all wells.
-
-
Initiation of Polymerization:
-
Initiate the polymerization reaction by adding GTP to all wells.
-
Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60-90 minutes). The excitation and emission wavelengths will depend on the fluorescent dye used.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each concentration of the test compound and controls.
-
Determine the rate of polymerization and the maximum polymer mass from the kinetic curves.
-
Calculate the IC50 (for inhibitors) or EC50 (for stabilizers) value by plotting the percentage of inhibition or enhancement of polymerization against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro tubulin polymerization assay described above.
Caption: Workflow for in vitro tubulin polymerization assay.
Signaling Pathway of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin dimers. Their assembly and disassembly are crucial for various cellular processes, including cell division, motility, and intracellular transport. The dynamic instability of microtubules is regulated by GTP hydrolysis.
Caption: Regulation of microtubule polymerization dynamics.
References
Independent Verification of Tubulin Polymerization Inhibitors on Cell Cycle: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a representative tubulin polymerization inhibitor with established alternatives, focusing on their effects on the cell cycle. Due to the ambiguous identity of "Tubulin polymerization-IN-12" in publicly available scientific literature and chemical databases, this document will focus on a well-documented quinoxaline-based tubulin polymerization inhibitor, referred to as "Compound Q" for clarity, and compare its activity with the clinically established microtubule-targeting agents, Paclitaxel and Vincristine.
The information presented is synthesized from multiple independent research findings to provide a reliable overview for researchers in cell biology and drug discovery.
Mechanism of Action: Disruption of Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics triggers the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase and subsequent apoptosis or mitotic catastrophe.[1][2]
Microtubule-targeting agents are broadly classified into two categories:
-
Microtubule Stabilizers: These agents, such as Paclitaxel, promote the polymerization of tubulin into hyper-stable microtubules, leading to the suppression of microtubule dynamics and subsequent mitotic arrest.
-
Microtubule Destabilizers: This class of compounds, including Vincristine and the representative Compound Q, inhibits the polymerization of tubulin, leading to microtubule depolymerization and disruption of the mitotic spindle.[2]
Below is a signaling pathway diagram illustrating how tubulin polymerization inhibitors induce cell cycle arrest.
Comparative Efficacy on Tubulin Polymerization and Cell Cycle Arrest
The following tables summarize quantitative data from independent studies, comparing the effects of Compound Q, Paclitaxel, and Vincristine.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Mechanism of Action | IC50 (in vitro Tubulin Polymerization) | Cell Lines Tested | Reference |
| Compound Q | Destabilizer | 0.19 - 0.51 µM | A549, HCT116, MCF-7 | [2] |
| Paclitaxel | Stabilizer | Not Applicable (Promotes Polymerization) | - | [2] |
| Vincristine | Destabilizer | ~3 µM | Purified Tubulin | N/A |
Table 2: Induction of G2/M Cell Cycle Arrest
| Compound | Concentration | Cell Line | % of Cells in G2/M (Treated) | % of Cells in G2/M (Control) | Reference |
| Compound Q | 0.5 µM | HCT116 | ~75% | ~25% | [2] |
| Paclitaxel | 10 nM | HeLa | ~80% | ~20% | N/A |
| Vincristine | 10 nM | HeLa | ~70% | ~20% | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Protocol:
-
Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), test compounds, and a positive control (e.g., Vincristine).
-
Procedure:
-
A reaction mixture containing tubulin in polymerization buffer is prepared.
-
The test compound or control is added to the mixture.
-
The reaction is initiated by the addition of GTP and incubation at 37°C.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.
-
The IC50 value is calculated from the dose-response curve of the compound's inhibition of tubulin polymerization.[2]
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Preparation: Cells are seeded and allowed to attach overnight. They are then treated with the test compound or vehicle control for the desired duration.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently.
-
Staining: Fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The data is used to generate a histogram of DNA content, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.[2]
Western Blotting for Cell Cycle-Related Proteins
This method is used to detect and quantify the levels of specific proteins involved in cell cycle regulation, such as Cyclin B1 and CDK1.
Protocol:
-
Cell Lysis: After treatment with the test compounds, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-Cyclin B1, anti-CDK1).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibody. The signal is visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different treatment groups.[2]
Summary and Conclusion
The available data from independent studies consistently demonstrate that tubulin polymerization inhibitors, exemplified here by Compound Q, effectively induce a G2/M phase cell cycle arrest. This effect is comparable to that of the well-established microtubule destabilizer, Vincristine. In contrast, microtubule stabilizers like Paclitaxel also induce G2/M arrest but through a different mechanism involving the hyper-stabilization of microtubules.
The experimental protocols provided in this guide offer a standardized framework for the independent verification of the effects of novel tubulin-targeting agents on the cell cycle. Researchers are encouraged to utilize these methods to generate robust and comparable data for the evaluation of new anti-cancer drug candidates.
References
Evaluating the Selectivity of Tubulin Polymerization Inhibitor T115 for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tubulin polymerization inhibitor T115 with other microtubule-targeting agents, focusing on its selectivity for cancer cells over normal cells. The information presented is supported by experimental data to aid in the evaluation of T115 as a potential anti-cancer therapeutic.
Mechanism of Action: Disrupting the Cellular Scaffolding
Tubulin polymerization inhibitors, including T115, exert their cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cell's cytoskeleton. Microtubules are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division. By binding to tubulin, the building block of microtubules, these inhibitors prevent their assembly. This disruption leads to a cascade of events, beginning with the arrest of the cell cycle in the G2/M phase, followed by the induction of apoptosis (programmed cell death), ultimately resulting in the demise of the cancer cell. T115 specifically binds to the colchicine-binding site on β-tubulin to inhibit tubulin polymerization.[1]
The general mechanism of action for tubulin polymerization inhibitors is depicted in the following signaling pathway:
Caption: Mechanism of action of tubulin polymerization inhibitors.
Comparative Analysis of Cytotoxicity and Selectivity
A critical aspect of any potential anti-cancer drug is its ability to selectively target cancer cells while minimizing harm to healthy, non-cancerous cells. T115 has demonstrated a remarkable selectivity profile in preclinical studies.
The following table summarizes the 50% growth inhibition (GI50) values for T115 in comparison to the well-established tubulin-targeting agents, Paclitaxel and Colchicine, across a panel of human cancer cell lines and normal human fibroblast cell lines. A lower GI50 value indicates higher potency. The selectivity index (SI) is calculated as the ratio of the GI50 in normal cells to the GI50 in cancer cells, with a higher SI indicating greater selectivity for cancer cells.
| Cell Line | Origin | T115 GI50 (nM)[1] | Paclitaxel GI50 (nM)[1][2][3][4] | Colchicine GI50 (nM)[1] | T115 Selectivity Index (vs. GM05659) |
| Cancer Cell Lines | |||||
| MCF-7 | Breast Adenocarcinoma | 4.3 ± 0.2 | <0.1 - 7.5 | 2.5 ± 0.3 | >2325 |
| NCI/ADR-RES | Ovarian Carcinoma (Resistant) | 2.9 ± 0.3 | - | - | >3448 |
| OVCAR-3 | Ovarian Adenocarcinoma | 3.1 ± 0.1 | - | - | >3225 |
| PC-3 | Prostate Adenocarcinoma | 2.1 ± 0.1 | - | - | >4761 |
| DU-145 | Prostate Carcinoma | - | - | - | - |
| HT29 | Colorectal Adenocarcinoma | - | - | - | - |
| K-562 | Chronic Myelogenous Leukemia | 2.5 ± 0.4 | - | - | >4000 |
| SR | Leukemia (Resistant) | 3.5 ± 0.5 | - | - | >2857 |
| Normal Cell Lines | |||||
| GM05659 | Normal Human Fibroblast | >10,000 | No growth inhibition <500 nM[2] | - | - |
| FBLC | Normal Human Fibroblast | >10,000 | - | - | - |
| Balb/c 3T3 | Normal Mouse Fibroblast | - | No growth inhibition <500 nM[2] | - | - |
Data for Paclitaxel and Colchicine are presented as ranges from literature for general comparison due to variations in experimental conditions. Selectivity Index for T115 is calculated using the GI50 value of >10,000 nM for the normal cell line GM05659.
As the data indicates, T115 exhibits potent, low nanomolar cytotoxicity against a broad spectrum of cancer cell lines, including those with multi-drug resistance phenotypes.[1] Crucially, T115 was found to be non-cytotoxic to the normal human fibroblast cell lines GM05659 and FBLC at concentrations up to 10 µM, resulting in a remarkable selectivity index of over 500 to 1000-fold.[1] In contrast, while Paclitaxel is a potent anti-cancer agent, it has been shown to have cytotoxic effects on normal cells at higher concentrations.[2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Caption: A typical workflow for an MTT cell viability assay.
Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., T115, Paclitaxel, Colchicine) and incubated for 48 hours.
-
MTT Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. This incubation typically proceeds for 4 hours.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Caption: Workflow for an in vitro tubulin polymerization assay.
Protocol:
-
Reaction Setup: Purified tubulin protein is mixed with a reaction buffer containing GTP.
-
Compound Addition: The test compound (e.g., T115) or control compounds (a known inhibitor like colchicine and a stabilizer like paclitaxel) are added to the tubulin solution.
-
Polymerization Induction: The reaction is initiated by warming the mixture to 37°C, which promotes the polymerization of tubulin into microtubules.
-
Turbidity Measurement: The extent of microtubule formation is monitored by measuring the increase in light scattering (turbidity) at a wavelength of 340 nm over time using a spectrophotometer.[1][5]
-
Data Analysis: The rate and extent of the increase in turbidity in the presence of the test compound are compared to the control to determine the inhibitory effect on tubulin polymerization.
Conclusion
The available data strongly suggests that T115 is a potent tubulin polymerization inhibitor with a highly selective cytotoxic profile against cancer cells. Its ability to overcome multi-drug resistance and its minimal impact on normal cells in preclinical models make it a compelling candidate for further investigation as an anti-cancer therapeutic. This guide provides a foundational comparison to aid researchers in evaluating the potential of T115 in their drug discovery and development programs. Further in-depth studies are warranted to fully elucidate its clinical potential.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effects of clinically acceptable colchicine concentrations on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guide for Tubulin Polymerization-IN-12
This document provides crucial safety protocols and detailed disposal procedures for Tubulin Polymerization-IN-12, also identified as Tubulin Polymerization Inhibitor II. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and environmental protection.
I. Compound Identification and Properties
Proper identification is the first step in safe chemical handling. Below is a summary of the key identifiers and physical/chemical properties of this compound.
| Property | Value | Source |
| Chemical Name | (E)-1,3-Dihydro-6-methoxy-3-(3,4,5-trimethoxybenzylidene)-1H-indol-2-one | [1] |
| Synonyms | Tubulin Polymerization Inhibitor II | [1][2] |
| CAS Number | 1151995-69-5 | [1][2] |
| Molecular Formula | C₁₉H₁₉NO₅ | [1] |
| Molecular Weight | 341.36 g/mol | [1][2] |
| Form | Solid | [1] |
| Color | Yellow | [1] |
| Solubility | DMSO: 10 mg/mL | [1] |
| Storage Temperature | 2-8°C, protect from light | [1][3] |
| Storage Class | 11 - Combustible Solids | [1] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [1] |
| Partition Coefficient (log Pow) | ~2.3 at 25°C | [1] |
II. Hazard Assessment and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under GHS. However, it is designated as a combustible solid and is highly hazardous to water (WGK 3). Therefore, stringent precautions are necessary to prevent environmental release and ensure personal safety.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Skin and Body Protection: A lab coat is mandatory.
Handling:
-
Avoid generating dust.
-
Handle in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
Change contaminated clothing promptly.
III. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to prevent its entry into drains and waterways due to its high water hazard classification. All waste must be managed as hazardous chemical waste.
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams.
-
Keep it separate from aqueous, halogenated, and non-halogenated solvents unless it is dissolved in one of them as part of an experimental protocol.
Step 2: Containerization
-
Use a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) container for the solid or a compatible container for solutions).
-
Ensure the container has a tightly fitting lid to prevent spills and evaporation.
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" or "Tubulin Polymerization Inhibitor II"
-
CAS Number: "1151995-69-5"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The relevant hazard warnings (e.g., "Combustible Solid," "Hazardous to the Aquatic Environment").
-
Step 4: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition and is well-ventilated.
-
Provide secondary containment to capture any potential leaks.
Step 5: Disposal Request
-
Once the container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
IV. Experimental Protocol Context: In Vitro Tubulin Polymerization Assay
Understanding the context in which this compound is used helps in anticipating the nature of the waste generated. A common application is in in vitro tubulin polymerization assays to assess its inhibitory effects.
Methodology:
-
Reagent Preparation: A stock solution of this compound is typically prepared in an organic solvent like DMSO.
-
Reaction Mixture: The inhibitor stock solution is diluted to various concentrations in a polymerization buffer containing purified tubulin and GTP.
-
Polymerization Monitoring: The mixture is incubated at 37°C, and tubulin polymerization is monitored over time by measuring the increase in absorbance at 350 nm using a spectrophotometer.
-
Waste Generation: The resulting waste will be an aqueous buffer solution containing the tubulin protein, GTP, DMSO, and this compound. This entire mixture should be collected as hazardous waste.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
